molecular formula C13H14N2O2 B1449820 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine CAS No. 1258306-18-1

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Cat. No.: B1449820
CAS No.: 1258306-18-1
M. Wt: 230.26 g/mol
InChI Key: LAIQMLBLEWFHTI-UHFFFAOYSA-N
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Description

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine is a useful research compound. Its molecular formula is C13H14N2O2 and its molecular weight is 230.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-methyl-4-(phenylmethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O2/c1-10-14-12(7-13(16)15-10)9-17-8-11-5-3-2-4-6-11/h2-7H,8-9H2,1H3,(H,14,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAIQMLBLEWFHTI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=O)N1)COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine CAS number

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Part 1: Executive Summary

This compound (CAS: 1258306-18-1 ) is a specialized heterocyclic intermediate critical to the development of next-generation antiviral and antineoplastic therapeutics. Distinguished by its 2-methyl-4-hydroxypyrimidine core functionalized with a C6-benzyloxymethyl ether, this compound serves as a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological receptors.

Its primary utility lies in its role as a precursor for HIV integrase and reverse transcriptase (RT) inhibitors , as well as specific kinase inhibitors. The benzyloxymethyl group acts as a lipophilic anchor, enhancing membrane permeability and providing a handle for further diversification (e.g., deprotection to the hydroxymethyl derivative), while the pyrimidine core mimics nucleoside bases, facilitating interaction with nucleotide-binding enzymes.

Part 2: Chemical Identity & Physicochemical Properties

The compound exists in a tautomeric equilibrium between the 4-hydroxy (enol) and 4-one (keto) forms, with the keto form (pyrimidinone) typically predominating in the solid state and in polar solvents.

Property Data / Specification
CAS Number 1258306-18-1
IUPAC Name 2-Methyl-6-[(phenylmethoxy)methyl]-4(1H)-pyrimidinone
Molecular Formula C₁₃H₁₄N₂O₂
Molecular Weight 230.26 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, Methanol, Ethanol; Sparingly soluble in Water
Melting Point 168–172 °C (Predicted based on analogs)
pKa ~9.2 (Acidic, OH/NH), ~2.5 (Basic, Pyrimidine N)
LogP 1.61 (Predicted)

Part 3: Synthetic Pathway & Mechanism

The industrial-grade synthesis of this compound relies on the Pinner-type condensation of an amidine with a


-keto ester. This convergent synthesis ensures high atom economy and scalability.
Core Reaction:

Acetamidine Hydrochloride + Ethyl 4-(benzyloxy)-3-oxobutanoate


Target Pyrimidine 
Mechanistic Insight:
  • Base Activation: Sodium ethoxide deprotonates the amidine hydrochloride to release the free base acetamidine.

  • Nucleophilic Attack: The amidine nitrogen attacks the ketone carbonyl of the

    
    -keto ester (more electrophilic than the ester carbonyl).
    
  • Cyclization: The second amidine nitrogen attacks the ester carbonyl, expelling ethanol.

  • Aromatization: Tautomerization yields the stable hydroxypyrimidine (pyrimidinone) core.

SynthesisPathway Acetamidine Acetamidine HCl (Nucleophile) Intermediate Tetrahedral Intermediate Acetamidine->Intermediate + NaOEt/EtOH KetoEster Ethyl 4-(benzyloxy)- 3-oxobutanoate (Electrophile) KetoEster->Intermediate Cyclization Cyclization & Dehydration Intermediate->Cyclization - H2O Product 6-Benzyloxymethyl- 4-hydroxy-2-methylpyrimidine Cyclization->Product - EtOH

Figure 1: Convergent synthesis via condensation of acetamidine and functionalized


-keto ester.

Part 4: Detailed Experimental Protocol

Objective: Synthesis of this compound on a 50 mmol scale.

Reagents:
  • Acetamidine hydrochloride (5.0 g, 52.9 mmol)

  • Ethyl 4-(benzyloxy)-3-oxobutanoate (12.5 g, 52.9 mmol) [1]

  • Sodium ethoxide (21 wt% in ethanol, 22 mL, ~60 mmol)

  • Absolute Ethanol (100 mL)

  • Glacial Acetic Acid (for neutralization)

Procedure:
  • Preparation of Amidine Base:

    • Charge a 250 mL 3-neck round-bottom flask (RBF) with Acetamidine hydrochloride and 50 mL of absolute ethanol.

    • Cool to 0°C under a nitrogen atmosphere.

    • Add Sodium ethoxide solution dropwise over 15 minutes. Stir for 30 minutes at 0°C to ensure complete liberation of the free amidine.

  • Condensation:

    • Add Ethyl 4-(benzyloxy)-3-oxobutanoate dropwise to the stirred amidine solution.

    • Remove the ice bath and allow the mixture to warm to room temperature (25°C).

    • Heat the reaction mixture to reflux (78°C) and maintain for 6–8 hours. Monitor reaction progress via TLC (SiO₂, 5% MeOH in DCM) or HPLC.

  • Workup & Isolation:

    • Concentrate the reaction mixture under reduced pressure to remove ~80% of the ethanol.

    • Dilute the residue with 50 mL of ice-cold water. The sodium salt of the pyrimidine may be soluble.

    • Acidify carefully with glacial acetic acid to pH ~5–6. The product should precipitate as a white solid.

    • Filter the precipitate and wash with cold water (2 x 20 mL) and cold diethyl ether (1 x 20 mL) to remove unreacted

      
      -keto ester.
      
  • Purification:

    • Recrystallize the crude solid from hot Ethanol/Water (9:1) or Isopropanol.

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Expected Yield: 65–75% (approx. 7.5–8.5 g).

Part 5: Applications in Drug Discovery

This compound is a versatile intermediate. The benzyloxymethyl group is orthogonal to the pyrimidine core, allowing for selective functionalization.

Antiviral Therapeutics (HIV)

The 2-methyl-4-hydroxypyrimidine scaffold acts as a bioisostere for the nucleobases found in viral RNA/DNA.

  • Mechanism: Derivatives of this compound bind to the allosteric sites of Reverse Transcriptase (RT) or the catalytic core of Integrase (IN) .

  • Structure-Activity Relationship (SAR): The C6-benzyloxymethyl group occupies the hydrophobic pocket of the enzyme, displacing water molecules and increasing binding affinity (

    
    ).
    
Kinase Inhibition

The pyrimidine N1 and C2-methyl groups often form hydrogen bond networks with the "hinge region" of ATP-binding pockets in kinases (e.g., CDK, MAPK).

  • Workflow: The C4-hydroxy group is often converted to a chloride (using POCl₃), followed by S_NAr displacement with an amine to generate 2,4,6-trisubstituted pyrimidines.

BiologicalMechanism Compound 6-Benzyloxymethyl- 4-hydroxy-2-methylpyrimidine Derivatization Chemical Modification (e.g., Chlorination -> Amination) Compound->Derivatization Target Viral Enzyme / Kinase (ATP Binding Pocket) Derivatization->Target High Affinity Binding Inhibition Competitive Inhibition of ATP/Nucleotide Target->Inhibition Outcome Viral Replication Blocked Cell Proliferation Halted Inhibition->Outcome

Figure 2: Pharmacological workflow from scaffold to biological inhibition.

Part 6: Quality Control & Analytics

To ensure the integrity of the synthesized material for research use, the following parameters must be met:

Test Method Acceptance Criteria
Purity HPLC (C18, ACN/H₂O gradient)

98.0% (Area %)
Identity ¹H-NMR (DMSO-d₆)Characteristic peaks:

2.3 (s, 3H, Me), 4.5 (s, 2H, CH₂), 7.3 (m, 5H, Ph)
Residual Solvents GC-HeadspaceEtOH < 5000 ppm
Water Content Karl Fischer< 0.5% w/w

References

  • Synthesis of Pyrimidine Precursors: Organic Syntheses, Coll. Vol. 1, p. 5 (Acetamidine HCl preparation); J. Med. Chem.

    
    -keto esters. 
    
  • Antiviral Pyrimidine Derivatives : Journal of Medicinal Chemistry, "Synthesis and biological evaluation of novel pyrimidine derivatives as HIV-1 reverse transcriptase inhibitors."

  • Compound Data : PubChem CID 129657470 (Analogous structures and properties).

  • BenchChem Product Entry : this compound (CAS 1258306-18-1).

  • ChemicalBook Entry : this compound.[1]

Sources

An In-depth Technical Guide to 6-substituted 4-hydroxy-2-methylpyrimidine Derivatives: Synthesis, Biological Activity, and Future Prospects

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved drugs.[1] Its inherent ability to mimic the purine and pyrimidine bases of DNA and RNA, coupled with its capacity for diverse substitutions, has made it a cornerstone in the development of novel therapeutics. This guide provides a comprehensive technical overview of a specific and promising subclass: 6-substituted 4-hydroxy-2-methylpyrimidine derivatives. We will delve into the synthetic strategies for their creation, explore their diverse biological activities, and analyze the structure-activity relationships that govern their therapeutic potential.

The 4-hydroxy-2-methylpyrimidine Core: A Foundation for Drug Discovery

The 4-hydroxy-2-methylpyrimidine core is a versatile starting point for the synthesis of a wide array of derivatives. The presence of the hydroxyl group at the 4-position and the methyl group at the 2-position influences the electronic properties and reactivity of the pyrimidine ring, offering multiple avenues for chemical modification.

Synthesis of the Core Scaffold

The foundational step in accessing 6-substituted derivatives is the efficient synthesis of the 4-hydroxy-2-methylpyrimidine core. A common and effective method involves the condensation of a β-ketoester with an amidine derivative. For instance, the synthesis of 4,6-dihydroxy-2-methylpyrimidine, a closely related and crucial intermediate, is achieved through the condensation of acetamidinium chloride and diethyl malonate.[2] This reaction provides a straightforward route to the core structure, which can then be further functionalized.

A representative synthetic method for a similar core, 4,6-dihydroxy-2-methylpyrimidine, is outlined below:

Experimental Protocol: Synthesis of 4,6-dihydroxy-2-methylpyrimidine [2]

  • Reaction Setup: In a reaction vessel under an inert atmosphere, combine sodium methoxide, dimethyl malonate, and acetamidine hydrochloride in methanol under ice bath conditions.

  • Reaction: Remove the ice bath and allow the reaction mixture to warm to 18-25 °C. Stir for 3-5 hours.

  • Work-up: Remove the methanol via distillation under reduced pressure. Dissolve the residue in water.

  • Precipitation: Adjust the pH of the aqueous solution to 1-2 with a suitable acid.

  • Crystallization: Stir the mixture at 0 °C for 3-5 hours to induce crystallization.

  • Isolation: Collect the white solid product by suction filtration, wash with cold water, and dry.

This protocol provides a scalable and efficient method for producing the pyrimidine core, which can then be subjected to further chemical transformations to introduce substituents at the 6-position.

Strategies for Introducing Substituents at the 6-Position

The introduction of diverse substituents at the 6-position of the 4-hydroxy-2-methylpyrimidine ring is key to modulating the biological activity of the resulting derivatives. Several synthetic strategies can be employed to achieve this, often involving the initial conversion of the 6-hydroxy group (in the case of a dihydroxy precursor) to a more reactive leaving group.

A general workflow for the synthesis of 6-substituted derivatives is depicted below:

G Start 4,6-dihydroxy-2-methylpyrimidine Step1 Chlorination (e.g., POCl3) Start->Step1 Intermediate 4-hydroxy-6-chloro-2-methylpyrimidine Step1->Intermediate Step2 Nucleophilic Substitution (e.g., Amines, Thiols, etc.) Intermediate->Step2 Product 6-substituted-4-hydroxy-2-methylpyrimidine Step2->Product

Caption: General synthetic workflow for 6-substituted derivatives.

Nucleophilic Aromatic Substitution

A common approach involves the conversion of a hydroxyl group at the 6-position to a chloro or other suitable leaving group. This activated intermediate can then undergo nucleophilic aromatic substitution with a variety of nucleophiles, such as amines, thiols, and alkoxides, to introduce a wide range of substituents.

Experimental Protocol: General Procedure for Nucleophilic Substitution [3]

  • Chlorination: Reflux the starting 4-hydroxy-6-methyl-2-phenylpyrimidine-5-carboxylate with phosphorus oxychloride (POCl3) for 3 hours. After cooling, carefully pour the mixture into ice water and extract the chlorinated intermediate with a suitable organic solvent (e.g., chloroform).

  • Substitution: Dissolve the crude chlorinated intermediate in a suitable solvent (e.g., methanol) with a base (e.g., triethylamine). Add the desired primary alkyl amine and stir the reaction mixture at room temperature for 24 hours.

  • Isolation: Filter the resulting precipitate, wash with a cold solvent, and purify by column chromatography.

This versatile method allows for the introduction of a diverse array of functional groups at the 6-position, enabling the exploration of a broad chemical space.

Biological Activities and Therapeutic Potential

Substituted pyrimidine derivatives are known to exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5] The nature of the substituent at the 6-position plays a crucial role in determining the specific biological target and the overall potency of the compound.

Antimicrobial Activity

Derivatives of 6-substituted pyrimidines have shown promise as antimicrobial agents. For example, a series of 6-aryl-4-methyl-2-oxo-1,2,3,6-tetrahydropyrimidine-5-(N-aryl) carboxamides were synthesized and evaluated for their antibacterial and antifungal activities.[6] The study revealed that the nature of the substituent on the aryl ring at the 6-position significantly influenced the antimicrobial potency.

Compound ClassBacterial StrainAntifungal StrainActivity
6-Aryl-tetrahydropyrimidinesStaphylococcus aureus, Bacillus subtilisAspergillus niger, Candida albicansModerate to good

Table 1: Summary of antimicrobial activity of a class of 6-substituted pyrimidine derivatives.

The mechanism of action for many antimicrobial pyrimidines involves the inhibition of essential microbial enzymes or interference with nucleic acid synthesis.

Anticancer Activity

The pyrimidine scaffold is a well-established pharmacophore in the design of anticancer agents. Many pyrimidine derivatives function as kinase inhibitors, targeting the dysregulated signaling pathways that drive cancer cell proliferation and survival.[1] The substitution at the 6-position can be tailored to achieve selectivity for specific kinases.

For instance, pyrazolo[3,4-d]pyrimidines, which are isosteres of the adenine ring of ATP, are known to be potent kinase inhibitors.[7] Similarly, 4-anilinopyrimidine derivatives have been developed as selective inhibitors of receptor tyrosine kinases such as EGFR and members of the class III RTK family.[8] While direct evidence for 6-substituted 4-hydroxy-2-methylpyrimidines as kinase inhibitors is still emerging, the broader literature strongly suggests their potential in this area.

The following diagram illustrates a simplified signaling pathway that can be targeted by pyrimidine-based kinase inhibitors:

G GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Downstream Downstream Signaling (e.g., RAS-RAF-MEK-ERK) RTK->Downstream Pyrimidine 6-Substituted Pyrimidine (Kinase Inhibitor) Pyrimidine->RTK Inhibition Proliferation Cell Proliferation, Survival, Angiogenesis Downstream->Proliferation

Caption: Inhibition of RTK signaling by a pyrimidine derivative.

Structure-Activity Relationship (SAR) Insights

The biological activity of 6-substituted 4-hydroxy-2-methylpyrimidine derivatives is highly dependent on the nature of the substituent at the 6-position. While a comprehensive SAR study for this specific scaffold is not yet available in the literature, we can infer potential relationships from related pyrimidine series.

  • Aryl and Heteroaryl Substituents: The introduction of aryl or heteroaryl groups at the 6-position can lead to potent biological activity, particularly in the context of kinase inhibition. The electronic and steric properties of these substituents can influence binding to the ATP-binding pocket of kinases.

  • Linker Length and Flexibility: In some cases, a linker between the pyrimidine core and a terminal functional group at the 6-position can be crucial for optimal activity. The length and flexibility of this linker can affect the compound's ability to adopt the correct conformation for target binding.

  • Hydrogen Bonding Moieties: The presence of hydrogen bond donors and acceptors on the 6-substituent can significantly enhance binding affinity to biological targets.

Future Directions and Opportunities

The field of 6-substituted 4-hydroxy-2-methylpyrimidine derivatives presents significant opportunities for further research and development. Key areas for future exploration include:

  • Expansion of the Chemical Space: The synthesis and biological evaluation of a wider range of derivatives with diverse substituents at the 6-position are needed to build a comprehensive SAR.

  • Target Identification and Mechanism of Action Studies: For derivatives showing promising biological activity, detailed studies to identify their specific molecular targets and elucidate their mechanisms of action are crucial.

  • Optimization of Pharmacokinetic Properties: Lead compounds should be optimized for their ADME (absorption, distribution, metabolism, and excretion) properties to enhance their potential as drug candidates.

Conclusion

6-substituted 4-hydroxy-2-methylpyrimidine derivatives represent a promising class of compounds with the potential for development as novel therapeutic agents. Their versatile synthesis and the tunability of their biological activities through modification at the 6-position make them an attractive scaffold for drug discovery. Further research into the synthesis, biological evaluation, and structure-activity relationships of these compounds is warranted to fully unlock their therapeutic potential.

References

  • Radhakrishnan, R., et al. ANTIMICROBIAL ACTIVITY OF 6-ARYL-4-METHYL- 2-OXO-1, 2, 3, 6-TETRAHYDROPYRIMIDINE-5-(N-ARYL) CARBOXAMIDES: A STRUCTURE-REACTIVITY. International Journal of Pharmaceutical, Chemical, and Biological Sciences.
  • Synthesis, Crystal Structure, and Biological Evaluation of Novel 5-Hydroxymethylpyrimidines. MDPI.
  • CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.
  • Synthesis, Antimicrobial, and Antibiofilm Activities of Some Novel 7-Methoxyquinoline Derivatives Bearing Sulfonamide Moiety against Urinary Tract Infection-Causing P
  • Synthesis, characterization and biological evaluation of dihydropyrimidine deriv
  • Antibacterial activity of (a) 6 c (b) 4 d (c) 4 e and (d) 6 e.
  • Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflamm
  • Structure activity relationship study of the compounds 4-16.
  • Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI.
  • Efficient assembly of 2, 5, 6-substituted pyrimidines via MgI2 mediated Morita-Baylis-Hillman reaction. PMC.
  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. CORE.
  • Synthesis and Characterization of some new Formazan Derivatives from 2-Amino-4-Hydroxy-6-Methyl Pyrimidine and Study the Biologi. Impactfactor.
  • Antibacterial activity of pyrimidine derivatives | Download Scientific Diagram.
  • Synthesis, characterization and biological evaluation of six highly cytotoxic ruthenium(ii) complexes with 4′-substituted-2,2′:6′,2′′-terpyridine. MedChemComm (RSC Publishing).
  • Structure-Activity Relationship Study of Novel 6-Aryl-2-benzoyl-pyridines as Tubulin Polymerization Inhibitors With Potent Antiprolifer
  • Recent development of heterocyclic scaffolds as EGFR kinase inhibitors in cancer.
  • Structural Studies and Structure Activity Relationships for Novel Computationally Designed Non-nucleoside Inhibitors and Their Interactions With HIV-1 Reverse Transcriptase. Frontiers.
  • Synthesis of Novel 2-Amino-substituted 6-Methyl-pyrimidin-4-ol Derivatives and Their Biological Evalu
  • #94 Design, synthesis and characterization of a series of 6-substituted-4-hydroxy-1-(2-substitutedthiazol-4-yl)quinolin-2(1H)-one derivatives and evaluation of their in-vitro anticancer and antibacterial activity | Journal of Pharmaceutical Chemistry.
  • Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.
  • New series of 4,6-diaryl pyrimidines: facile synthesis and antiproliferative activity as dual EGFR/VEGFR-2 inhibitors. PMC.
  • Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. MDPI.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)
  • Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
  • Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive.ines: discovery of N-phenyl-N'-[4-(pyrimidin-4 - Padua Research Archive.

Sources

An In-depth Technical Guide to 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of Pyrimidine Scaffolds in Modern Drug Discovery

The pyrimidine nucleus is a cornerstone of heterocyclic chemistry and a privileged scaffold in medicinal chemistry.[1][2][3][4][5][6][7][8] As a fundamental component of nucleobases like cytosine, thymine, and uracil, pyrimidines play a crucial role in the chemistry of life. This inherent biological relevance has inspired the development of a vast array of pyrimidine-based therapeutic agents with a broad spectrum of pharmacological activities, including anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2][3][4][5][7][8][9]

The synthetic tractability of the pyrimidine ring allows for extensive structural modifications, enabling the fine-tuning of physicochemical properties and biological activity. This versatility has led to the successful development of numerous FDA-approved drugs containing a pyrimidine core.[4][10]

This guide focuses on a specific, functionalized pyrimidine derivative: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine . The introduction of a benzyloxymethyl group at the C6 position, a hydroxyl group at C4, and a methyl group at C2 creates a unique molecule with potential for diverse chemical transformations and biological interactions. This document aims to provide researchers and drug development professionals with a detailed technical resource on this compound, covering its commercial sourcing, handling, and potential applications.

Chemical Properties and Identification

IUPAC Name: 6-(benzyloxymethyl)-2-methylpyrimidin-4-ol[11]

CAS Number: 1258306-18-1[11]

Molecular Formula: C₁₃H₁₄N₂O₂[11]

Molecular Weight: 230.26 g/mol [11]

Chemical Structure:

Figure 1: Chemical structure of this compound.

The presence of the benzyloxymethyl group significantly influences the molecule's lipophilicity, potentially enhancing its ability to cross cellular membranes. The hydroxyl group at the 4-position can act as a hydrogen bond donor and acceptor, and its tautomeric equilibrium with the corresponding pyrimidinone form is a key determinant of its chemical reactivity and biological interactions. The methyl group at the 2-position can also influence the molecule's binding to target proteins.

Commercial Availability

Identifying reliable commercial suppliers is a critical first step in any research or development project. Currently, Benchchem is a known supplier of this compound.[12] Further investigation is recommended to identify other potential suppliers and to obtain detailed product specifications.

Table 1: Commercial Supplier Information for this compound

SupplierWebsiteCAS NumberPurityAvailable QuantitiesPrice
Benchchem1258306-18-1InquireInquireInquire
Further suppliers to be identified

Note to Researchers: It is imperative to request a Certificate of Analysis (CoA) from any supplier to verify the identity and purity of the compound before use.

Safety, Handling, and Storage

General Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses with side shields, a lab coat, and chemical-resistant gloves, when handling this compound.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Avoid contact with skin, eyes, and clothing. In case of contact, immediately flush the affected area with copious amounts of water.

  • Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Handling Procedures:

  • Handle as a potentially hazardous chemical.

  • Avoid generating dust if the compound is in solid form.

  • Use non-sparking tools for handling.

Storage:

  • Store in a tightly sealed container in a cool, dry, and well-ventilated place.

  • Keep away from incompatible materials such as strong oxidizing agents.

Self-Validating System for Safe Handling:

A robust safety protocol for handling any new chemical entity involves a cyclical process of assessment, implementation, and review.

cluster_workflow Safe Handling Workflow A Assess Hazards (Review literature, SDS of analogs) B Implement Controls (PPE, Fume Hood, SOPs) A->B Develop SOPs C Handle Compound (Weighing, Dissolving, Reactions) B->C Execute Experiment D Decontamination & Waste Disposal C->D Post-Experiment E Review & Refine (Incident reports, feedback) D->E Continuous Improvement E->A Update Hazard Assessment

Figure 2: A self-validating workflow for the safe handling of novel chemical compounds.

Synthesis and Chemical Reactivity

The synthesis of this compound likely involves the condensation of a β-ketoester intermediate with an appropriate amidine, a common and versatile method for constructing the pyrimidine ring.[12][13]

A plausible synthetic route is outlined below:

cluster_synthesis Plausible Synthetic Pathway Reactant1 Ethyl 4-(benzyloxy)-3-oxobutanoate (β-ketoester) Intermediate Condensation Intermediate Reactant1->Intermediate Base-catalyzed condensation Reactant2 Acetamidine Hydrochloride Reactant2->Intermediate Product 6-Benzyloxymethyl-4-hydroxy- 2-methylpyrimidine Intermediate->Product Cyclization & Tautomerization

Figure 3: A proposed synthetic pathway for this compound.

Experimental Protocol: General Procedure for Pyrimidine Synthesis

  • Reaction Setup: To a solution of the β-ketoester (1 equivalent) in a suitable solvent (e.g., ethanol, methanol), add a base (e.g., sodium ethoxide, sodium methoxide) and the amidine hydrochloride salt (1-1.2 equivalents).

  • Reaction Conditions: Stir the reaction mixture at room temperature or under reflux for a specified period, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, neutralize the reaction mixture with an acid (e.g., acetic acid, HCl) and concentrate the solvent under reduced pressure.

  • Purification: The crude product can be purified by recrystallization or column chromatography to yield the desired pyrimidine derivative.

Note: This is a generalized protocol. The specific reaction conditions, including solvent, base, temperature, and reaction time, would need to be optimized for the synthesis of this compound.

Applications in Drug Discovery and Development

The structural features of this compound make it an attractive starting point for the synthesis of novel drug candidates.[12] The pyrimidine core is a well-established pharmacophore in various therapeutic areas.

Potential Therapeutic Applications:

  • Antiviral Agents: Pyrimidine derivatives are known to exhibit antiviral activity, particularly as non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV.[14] The lipophilic benzyloxymethyl group could enhance binding to the hydrophobic pocket of the reverse transcriptase enzyme.

  • Anticancer Agents: The pyrimidine scaffold is present in numerous anticancer drugs that act through various mechanisms, including the inhibition of protein kinases and tubulin polymerization.[4][10][12] The hydroxyl and benzyloxymethyl groups on this compound provide handles for further chemical modifications to explore structure-activity relationships (SAR) against various cancer cell lines.

  • Kinase Inhibitors: The pyrimidine ring can mimic the adenine core of ATP, making it a suitable scaffold for designing competitive kinase inhibitors.[10][15] Kinases are crucial targets in oncology and inflammatory diseases.

Drug Development Workflow:

The journey from a starting material like this compound to a clinical candidate is a multi-step process.

cluster_drug_discovery Drug Discovery & Development Pipeline A Starting Material (6-Benzyloxymethyl-4-hydroxy- 2-methylpyrimidine) B Library Synthesis (Chemical Modifications) A->B C High-Throughput Screening (HTS) B->C D Hit Identification C->D E Lead Optimization (SAR Studies) D->E F Preclinical Development (In vivo studies, toxicology) E->F G Clinical Trials F->G

Figure 4: A streamlined workflow for drug discovery starting from a novel chemical entity.

Conclusion

This compound is a promising, yet underexplored, building block for medicinal chemistry and drug discovery. Its unique combination of a pyrimidine core with versatile functional groups offers significant opportunities for the synthesis of novel compounds with potential therapeutic applications in virology, oncology, and beyond. This technical guide provides a foundational resource for researchers and drug development professionals interested in harnessing the potential of this intriguing molecule. Further research into its synthesis, biological activity, and safety profile is warranted to fully elucidate its value in the development of next-generation therapeutics.

References

  • Recent medicinal approaches of novel pyrimidine analogs: A review. (2023). PMC. [Link]

  • Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. (2024). ResearchGate. [Link]

  • A mini review of pyrimidine and fused pyrimidine marketed drugs. (n.d.). CORE. [Link]

  • A detailed review of recent developments in the synthesis of pyrimidine derivatives and their anticancer potential. (2025). IJSAT. [Link]

  • Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. (2024). MDPI. [Link]

  • [Synthesis of 6-benzyl-1-[(benzyloxy)methyl]-3-hydroxy-5-(hydroxymethyl)pyrimidine-2,4(1H,3H)-dione]. (2015). PubMed. [Link]

  • 6-(benzyloxymethyl)-2-methylpyrimidin-4-ol|1258306-18-1. (n.d.). MOLBASE Encyclopedia. [Link]

  • Discovery of 6-benzyloxyquinolines as c-Met selective kinase inhibitors. (2010). PubMed. [Link]

  • Synthesis of a 6-aryloxymethyl-5-hydroxy-2,3,4,5-tetrahydro-[1H]-2-benzazepin-4-one: a muscarinic (M3) antagonist. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Pyrimidines Reagents Catalog. (n.d.). Oakwood Chemical. [Link]

  • Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. (2024). PMC. [Link]

  • Process chemistry of 4, 6-dihydroxy-2-methylpyrimidine-A potential precursor in pharmaceutical and explosive industries. (2008). TSI Journals. [Link]

  • Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. (n.d.). ChemRxiv. [Link]

  • A Facile Synthesis of 4,6-Dimethoxy-2-methylsulfonylpyrimidine. (2013). ResearchGate. [Link]

  • Biological Activity of Pyrimidine Derivativies: A Review. (2017). Juniper Publishers. [Link]

  • 4-benzyloxyindole. (n.d.). Organic Syntheses Procedure. [Link]

  • Recent Advances in Pyrimidine-Based Drugs. (n.d.). PMC. [Link]

  • Synthesis, characterization and biological screening of various pharmacophoric derivatives of 4-alkylpyrimidine-5-carbonitrile. (2020). CORE. [Link]

  • 4-Hydroxy-6-methoxymethyl-2-methylpyrimidine suppliers and producers. (n.d.). BuyersGuideChem. [Link]

Sources

Biological Activity of 2-Methyl-4-Hydroxypyrimidine Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Biological Activity of 2-Methyl-4-Hydroxypyrimidine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

The 2-methyl-4-hydroxypyrimidine scaffold (chemically synonymous with 2-methylpyrimidin-4(3H)-one due to lactam-lactim tautomerism) represents a privileged structure in medicinal chemistry. Historically recognized as a fragment of Thiamine (Vitamin B1), this core has evolved from a simple metabolic precursor into a versatile pharmacophore for antimicrobial, antiviral, and kinase-inhibitory therapeutics.

This guide analyzes the structure-activity relationships (SAR) of this scaffold, focusing on three primary biological vectors: thiamine antagonism (antimicrobial/coccidiostat), siderophore mimicry (anti-mycobacterial), and ATP-competitive kinase inhibition (oncology).

Chemical Space & Structural Significance

Tautomerism and Hydrogen Bonding

Understanding the tautomeric equilibrium is critical for ligand design. In aqueous solution and the solid state, the 4(3H)-one (oxo) tautomer predominates over the 4-hydroxy (enol) form. This dictates the hydrogen bonding donor/acceptor profile:

  • N3 Position: Acts as a hydrogen bond donor in the oxo form.

  • C4 Carbonyl: Acts as a hydrogen bond acceptor.

  • C2 Methyl Group: Provides a hydrophobic anchor, critical for selectivity in hydrophobic pockets (e.g., the gatekeeper region of kinases).

The Thiamine Connection

The 2-methyl-4-amino-5-hydroxymethylpyrimidine (HMP) ring is the "pyrimidine" half of Thiamine.[1] Analogs that modify the C4-amino to a C4-hydroxy (or oxo) group, or modify the C5 linker, often act as antimetabolites , competitively inhibiting enzymes like thiamine pyrophosphokinase (TPK) or interfering with thiamine transport.

Tautomerism cluster_0 Tautomeric Equilibrium cluster_1 Biological Relevance Hydroxy 2-Methyl-4-hydroxypyrimidine (Enol Form) Less Stable Oxo 2-Methylpyrimidin-4(3H)-one (Keto/Oxo Form) Dominant Species Hydroxy->Oxo  Aqueous/Solid State   Thiamine Thiamine (Vit B1) Biosynthesis Oxo->Thiamine  Metabolic Precursor   Kinase Kinase Inhibition (Hinge Binder) Oxo->Kinase  Scaffold   Siderophore Siderophore Mimicry (Iron Chelation) Oxo->Siderophore  Derivatization  

Figure 1: Tautomeric equilibrium of the core scaffold and its downstream biological relevance.

Therapeutic Applications & Mechanisms[2][3][4]

Antimicrobial Activity via Siderophore Mimicry

One of the most potent applications of 2-methylpyrimidin-4(3H)-one analogs is in the treatment of Mycobacterium tuberculosis (Mtb).

  • Mechanism: Mtb requires iron for survival and secretes siderophores (mycobactins) to scavenge it. Analogs functionalized at the C2 position (e.g., 2-hydrazino-pyrimidin-4(3H)-ones ) act as "stealth" chelators. They bind iron but cannot be utilized by the bacterial iron-uptake machinery, effectively starving the pathogen.

  • Key Analog: 2-hydrazino-6-methylpyrimidin-4(3H)-one derivatives.[2]

  • Activity: These analogs have demonstrated MIC values < 10 µM against Mtb under iron-limiting conditions.

Thiamine Antagonism (Coccidiostats)

While Amprolium is a pyridinium analog, the 2-methyl-4-hydroxypyrimidine core serves as a precursor for "toxopyrimidines" and other antimetabolites.

  • Mechanism: These analogs compete with thiamine for active transport into the cell or inhibit thiamine pyrophosphokinase (TPK), preventing the formation of Thiamine Pyrophosphate (TPP), a cofactor essential for carbohydrate metabolism (e.g., Transketolase, Pyruvate Dehydrogenase).

  • Target: Eimeria species (Coccidiosis in poultry) and rapidly dividing cancer cells dependent on the non-oxidative pentose phosphate pathway.

Kinase Inhibition (CDK4 & PI3K)

In oncology, the 2-methyl-4-oxo motif is frequently embedded in fused systems (e.g., pyrido[2,3-d]pyrimidin-7-ones ).

  • CDK4 Selectivity: The C2-methyl group (of the pyrimidine ring) often orients the molecule within the ATP-binding pocket to avoid steric clashes with the "gatekeeper" residue, conferring selectivity for Cyclin-Dependent Kinase 4 (CDK4) over CDK2.

  • Binding Mode: The N3-H and C4=O moiety form a bidentate hydrogen bond with the kinase hinge region (e.g., Valine or Leucine backbone residues).

Experimental Protocols

Synthesis of 2-Methylpyrimidin-4(3H)-one Analogs

The most robust method for generating this scaffold is the condensation of acetamidine with


-keto esters. This protocol is self-validating via the formation of a precipitate and high atom economy.

Protocol: Condensation of Acetamidine with Ethyl Acetoacetate

  • Reagents:

    • Acetamidine hydrochloride (10 mmol)

    • Ethyl acetoacetate (10 mmol)[3]

    • Sodium ethoxide (20 mmol, prepared in situ from Na metal and dry ethanol)

    • Solvent: Anhydrous Ethanol (20 mL)

  • Procedure:

    • Step 1 (Base Activation): Dissolve sodium metal (0.46 g) in anhydrous ethanol (20 mL) under

      
       atmosphere to generate sodium ethoxide.
      
    • Step 2 (Free Base Formation): Add acetamidine hydrochloride (0.95 g) to the solution. Stir for 15 minutes at room temperature. Filter off the NaCl precipitate if necessary (optional, but improves purity).

    • Step 3 (Cyclization): Add ethyl acetoacetate (1.30 g) dropwise to the filtrate.

    • Step 4 (Reflux): Heat the mixture to reflux (

      
      ) for 4–6 hours. Monitor via TLC (Mobile phase: 10% MeOH in DCM).
      
    • Step 5 (Isolation): Cool the mixture to room temperature. Acidify to pH ~6 using glacial acetic acid. The product, 2,6-dimethylpyrimidin-4(3H)-one , will precipitate as a white solid.

    • Step 6 (Purification): Recrystallize from ethanol/water.

  • Validation:

    • Yield: Expected 70–85%.

    • Melting Point: ~195–197°C.

    • NMR:

      
       NMR should show a singlet for C2-Me (~2.3 ppm) and C6-Me (~2.1 ppm), and a broad singlet for NH (~12-13 ppm).
      
Bioassay: Siderophore Mimicry (CAS Assay)

To verify if an analog acts via iron chelation (relevant for antimicrobial activity), use the Chrome Azurol S (CAS) assay.

  • Preparation: Mix CAS solution (60.5 mg in 50 mL water), Iron(III) solution (1 mM

    
     in 10 mM HCl), and Hexadecyltrimethylammonium bromide (HDTMA, 72.9 mg in 40 mL water). The solution should be dark blue.
    
  • Execution: Add the test compound (dissolved in DMSO) to the CAS reagent.

  • Readout: A color change from Blue (Fe-CAS complex) to Orange/Yellow indicates that the test compound has successfully stripped the iron from the CAS dye, confirming strong iron-chelating ability (Siderophore mimicry).

Quantitative Data Summary

The following table summarizes the biological potency of key 2-methyl-4-hydroxypyrimidine analogs derived from recent literature.

Analog IDSubstitution (R2/R5/R6)Target / OrganismActivity MetricReference
Cmpd 1 2-methyl-4-pyrimidinol (Parent)E. coli / GeneralInactive (>100 µM)Baseline
Cmpd 4h 2-hydrazino-6-methyl-M. tuberculosisMIC: 8.5 µM[1]
Cmpd 7a 2-methyl-5-(aryl)-pyrido[2,3-d]CDK4 (Kinase)IC50: 12 nM[2]
Cmpd 18a 2-amino-6-(trimethoxyphenyl)-S. aureus (MRSA)MIC: 20 µM[3]
Bacimethrin 2-methoxy-4-amino-5-hydroxymethylThiamine BiosynthesisIC50: ~50 µM[4]

Mechanism of Action Visualization

The following diagram illustrates the divergent pathways by which these analogs exert their effects: inhibiting cell wall synthesis (via thiamine depletion) or blocking cell cycle progression (via kinase inhibition).

Mechanism cluster_micro Antimicrobial Pathway cluster_kinase Oncology Pathway Compound 2-Methyl-4-Hydroxypyrimidine Analog Siderophore Siderophore Mimicry (Chelation) Compound->Siderophore  2-Hydrazino derivs   ATP_Pocket ATP Binding Pocket (Hinge Region) Compound->ATP_Pocket  Fused Systems   Iron Free Iron (Fe3+) Starvation Iron Starvation (Bacteriostasis) Iron->Starvation  Depletion   Siderophore->Iron  Binds   Inhibition Competitive Inhibition (CDK4 / PI3K) ATP_Pocket->Inhibition  H-Bonding   Apoptosis Cell Cycle Arrest (G1/S Phase) Inhibition->Apoptosis  Signaling Block  

Figure 2: Dual mechanism of action: Iron chelation (antimicrobial) vs. ATP-competitive inhibition (oncology).

References

  • Siderophore Mimics: Novel 2-hydrazino-pyrimidin-4(3H)-one derivatives with pseudofunctional-similarity to siderophores as potential antimycobacterial agents. Med Chem. 2013.[1][4] Link

  • CDK4 Inhibition: Pyrido[2,3-d]pyrimidin-7-ones as specific inhibitors of cyclin-dependent kinase 4.[5] J Med Chem. 2005.[5] Link

  • Biofilm Inhibition: Synthesis and biofilm inhibition studies of 2-(2-amino-6-arylpyrimidin-4-yl)quinazolin-4(3H). Bioorg Med Chem Lett. 2020. Link

  • Thiamine Antagonism: Thiamine antagonists synthesized by bacterial enzymes of thiamine metabolism.[6] ResearchGate Review. Link

  • Tautomerism Study: Tautomerism in 4-hydroxypyrimidine, S-methyl-2-thiouracil, and 2-thiouracil. J Phys Chem A. 2010. Link

Sources

Methodological & Application

Application Note: 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine as a Medicinal Chemistry Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide details the utility, synthesis, and functionalization of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine (referred to herein as Scaffold 6-BM ). As a structural analog of thiamine (Vitamin B1) precursors and a privileged pharmacophore in kinase inhibitor design, Scaffold 6-BM offers a unique trifunctional platform. This document provides validated protocols for its construction, activation via chlorination, and subsequent diversification, serving as a blueprint for developing novel antimicrobial and antineoplastic agents.

Introduction: The Scaffold Advantage

In medicinal chemistry, the pyrimidine ring is a "privileged structure" due to its ability to mimic nucleobases and bind to the ATP-binding pocket of kinases.[1] Scaffold 6-BM is distinct because it incorporates three orthogonal handles for chemical modification:

  • C2-Methyl: A steric anchor that can be oxidized to an aldehyde or halogenated for fragment growing.

  • C4-Hydroxy (Tautomeric Oxo): A handle for activation (via POCl

    
    ) to install nucleophiles (amines, ethers) via S
    
    
    
    Ar.
  • C6-Benzyloxymethyl: A masked alcohol. The benzyl ether increases lipophilicity (

    
    ) for cell permeability during early screening but can be deprotected (hydrogenolysis) to reveal a primary alcohol for solubility tuning or prodrug attachment.
    
Structural Logic & Numbering

The numbering follows standard IUPAC pyrimidine nomenclature:

  • N1/N3: Proton acceptors/donors (depending on tautomer).

  • C2: Methyl group (Static/Steric).

  • C4: Hydroxyl/Oxo (Reactive).

  • C6: Benzyloxymethyl (Solubility/Protecting Group).

Chemical Reactivity Profile

The scaffold exists primarily in the pyrimidin-4(3H)-one tautomeric form in solution, rendering the C4 position unreactive toward direct nucleophilic attack. Activation requires converting the C4-OH to a leaving group (Cl, Br, or OTs).

Pathway Visualization

The following diagram illustrates the synthetic flow from raw materials to a functionalized drug candidate.

G cluster_0 Critical Decision Point Start1 Acetamidine HCl (C2 Source) Core Scaffold 6-BM (Pyrimidinone Core) Start1->Core NaOEt, EtOH Reflux, 4h Start2 Ethyl 4-(benzyloxy)- 3-oxobutanoate (C4/C6 Source) Start2->Core Active 4-Chloro Intermediate (Activated Electrophile) Core->Active POCl3, 80°C Chlorination Final Functionalized Lead (Kinase Inhibitor) Active->Final R-NH2, DIPEA SNAr, 60°C

Figure 1: Synthetic workflow for Scaffold 6-BM. High-contrast nodes indicate stage progression from raw materials (Red) to Core (Blue), Activation (Yellow), and Final Lead (Green).

Experimental Protocols

Protocol A: De Novo Synthesis of Scaffold 6-BM

Objective: Construct the pyrimidine ring via condensation cyclization. Scale: 50 mmol Safety: Sodium ethoxide is corrosive and moisture-sensitive.

  • Preparation of Ethoxide: In a dry 250 mL round-bottom flask (RBF) equipped with a reflux condenser and N

    
     inlet, dissolve Sodium metal (1.26 g, 55 mmol) in absolute Ethanol (60 mL). Stir until H
    
    
    
    evolution ceases.
  • Amidine Release: Add Acetamidine Hydrochloride (5.20 g, 55 mmol) to the ethoxide solution. Stir at RT for 15 min to release the free base.

  • Condensation: Dropwise add Ethyl 4-(benzyloxy)-3-oxobutanoate (11.8 g, 50 mmol) over 20 minutes.

    • Note: This beta-keto ester dictates the C6 substitution.

  • Cyclization: Heat the mixture to reflux (78 °C) for 6 hours. Monitor via TLC (9:1 DCM:MeOH). The product usually appears as a UV-active spot at R

    
     ~0.4.
    
  • Workup:

    • Concentrate the mixture in vacuo to remove ethanol.

    • Dissolve the residue in minimal water (30 mL).

    • Critical Step: Acidify carefully with Acetic Acid or 2M HCl to pH 5-6. The pyrimidinone will precipitate.

    • Cool to 4 °C for 2 hours.

  • Isolation: Filter the white solid, wash with cold water (2x 15 mL) and diethyl ether (1x 15 mL). Dry under high vacuum.

    • Expected Yield: 65-75%

    • Characterization:

      
      H NMR (DMSO-d
      
      
      
      ) should show the benzylic singlet (~4.5 ppm) and the C5-H aromatic singlet (~6.1 ppm).
Protocol B: Activation via Chlorination (C4-Cl Installation)

Objective: Convert the unreactive C4-OH into a reactive C4-Cl electrophile. Reagent: Phosphorus Oxychloride (POClngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


).[2][3][4]
  • Setup: Place Scaffold 6-BM (2.30 g, 10 mmol) in a dry pressure tube or RBF.

  • Reagent Addition: Add neat POCl

    
     (10 mL).
    
    • Optional: Add N,N-Dimethylaniline (1.0 mL) as a catalyst if the reaction is sluggish.

  • Reaction: Heat to 85 °C for 3–4 hours. The suspension will dissolve as the chlorinated product forms.

  • Quenching (Hazardous):

    • Cool the reaction mixture to RT.

    • Pour the mixture slowly onto crushed ice (100 g) with vigorous stirring. Caution: Exothermic hydrolysis of POCl

      
       generates HCl gas.
      
  • Extraction: Extract immediately with Dichloromethane (3x 30 mL).

    • Why immediately? The C4-Cl bond is hydrolytically unstable in acidic aqueous media over long periods.

  • Purification: Wash organics with sat. NaHCO

    
    , brine, dry over MgSO
    
    
    
    , and concentrate. Flash chromatography (Hexane/EtOAc) is recommended.
    • Stability: Store the chloride under N

      
       at -20 °C.
      
Protocol C: Diversification (S Ar)

Objective: Coupling with an amine pharmacophore (e.g., an aniline for kinase inhibition).

  • Mix: Dissolve the 4-Chloro intermediate (1.0 eq) and the desired Amine (1.1 eq) in anhydrous Isopropanol or DMF.

  • Base: Add DIPEA (2.0 eq) to scavenge HCl.

  • Heat: Stir at 60–80 °C for 4–12 hours.

  • Validation: Reaction completion is indicated by the disappearance of the non-polar chloride spot on TLC.

Medicinal Chemistry Applications & SAR

Structure-Activity Relationship (SAR) Logic

When using this scaffold for kinase inhibition (e.g., EGFR, CDK), the substituents play specific roles:

PositionMoietyFunction in Biological Context
C2 MethylBinds in the ribose pocket; provides metabolic stability against C2-oxidation.
C4 Amine (via S

Ar)
The "Hinge Binder." Forms critical H-bonds with the kinase hinge region (e.g., Met793 in EGFR).
C6 BenzyloxymethylHydrophobic Tail. Occupies the solvent-exposed region or hydrophobic back-pocket. Can be debenzylated to -CH

OH to improve water solubility.
Decision Tree for Lead Optimization

Use the following logic flow to optimize leads derived from this scaffold.

SAR Problem Lead Compound Assessment Potency Low Potency? Problem->Potency Solubility Low Solubility? Problem->Solubility Metab High Clearance? Problem->Metab Action1 Modify C4-Amine (Change Hinge Binder) Potency->Action1 Optimizes Binding Action2 Debenzylate C6 (Form -CH2OH) Solubility->Action2 Reduces LogP Action3 Block C2-Methyl (Fluorination) Metab->Action3 Blocks Oxidation

Figure 2: SAR Decision Tree. Strategic modifications based on assay feedback.

References

  • Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th Ed.). Wiley. (Foundational text for pyrimidine synthesis mechanisms).

  • Unciti-Broceta, A., et al. (2020).[5] "Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold."[1][5] RSC Medicinal Chemistry.[1] (Discusses the privileged nature of pyrimidine-based kinase inhibitors).

  • Song, M., et al. (2023).[6] "Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies..." Arch. Pharm. (Review of recent pyrimidine applications).

  • Fenner, S., et al. (2011). "Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines... Using Equimolar POCl3." Journal of Organic Chemistry. (Protocol validation for Protocol B).

  • Todd, A. R., & Bergel, F. (1937). "Aneurin. Part VII. Synthesis of aneurin." Journal of the Chemical Society. (Historical grounding for the synthesis of thiamine analogs using acetamidine and keto-esters).

Sources

Application Notes and Protocols for the Functionalization of the C-6 Position in 4-Hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of Pyrimidine Functionalization

The pyrimidine scaffold is a cornerstone in medicinal chemistry and drug discovery, forming the core of numerous therapeutic agents.[1][2] The strategic modification of the pyrimidine ring allows for the fine-tuning of a molecule's physicochemical properties, biological activity, and pharmacokinetic profile. Among the various positions on the pyrimidine ring, the C-6 position of 4-hydroxy-2-methylpyrimidine presents a valuable handle for introducing molecular diversity. This is primarily due to the electronic nature of the pyrimidine ring, where the C-4 and C-6 positions are generally more susceptible to nucleophilic substitution and palladium-catalyzed cross-coupling reactions compared to the C-2 and C-5 positions.[3]

4-Hydroxy-2-methylpyrimidine exists in tautomeric equilibrium with its more stable keto form, 2-methylpyrimidin-4(1H)-one. This tautomerism significantly influences the reactivity of the heterocyclic system. Direct functionalization of the C-6 position often requires initial activation, typically through halogenation of the neighboring C-4 and C-6 positions. This guide provides a comprehensive overview of the strategies and detailed protocols for the functionalization of the C-6 position of 4-hydroxy-2-methylpyrimidine, targeting researchers, scientists, and professionals in drug development.

PART 1: Activation of the Pyrimidine Ring via Chlorination

To facilitate C-6 functionalization, particularly through palladium-catalyzed cross-coupling reactions, the hydroxyl group at the C-4 position and the hydrogen at the C-6 position must be converted into more suitable leaving groups. Chlorination is a common and effective strategy to achieve this, transforming the 4-hydroxypyrimidine into a 4,6-dichloropyrimidine derivative.

Causality Behind Experimental Choices:

Phosphorus oxychloride (POCl₃) is the reagent of choice for this transformation. The reaction proceeds via the formation of a chlorophosphate intermediate at the hydroxyl group, which is a much better leaving group. Subsequent nucleophilic attack by chloride ions, facilitated by the electron-deficient nature of the pyrimidine ring, leads to the substitution of the hydroxyl group and the hydrogen at the C-6 position with chlorine atoms. The addition of a tertiary amine base, such as N,N-diethylaniline or pyridine, can be used to neutralize the HCl generated during the reaction, although the reaction can also be performed neat.[4][5][6]

Experimental Workflow: Chlorination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Hydroxy-2-methylpyrimidine reagents Add POCl3 (and optional base, e.g., N,N-diethylaniline) start->reagents heat Heat to reflux (typically 100-110 °C) reagents->heat monitor Monitor reaction by TLC or LC-MS heat->monitor quench Cool and quench with ice-water monitor->quench extract Extract with organic solvent (e.g., EtOAc, DCM) quench->extract wash Wash organic layer with brine extract->wash dry Dry over Na2SO4 or MgSO4 wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify end End: 4,6-Dichloro-2-methylpyrimidine purify->end

Caption: Workflow for the chlorination of 4-hydroxy-2-methylpyrimidine.

Detailed Protocol: Synthesis of 4,6-Dichloro-2-methylpyrimidine

Materials:

  • 4-Hydroxy-2-methylpyrimidine

  • Phosphorus oxychloride (POCl₃)

  • N,N-diethylaniline (optional)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Ice

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl acetate (EtOAc) for elution

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-hydroxy-2-methylpyrimidine (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (5-10 eq) to the flask. If a base is used, add N,N-diethylaniline (1.2 eq).

  • Reaction: Heat the reaction mixture to reflux (approximately 110 °C) and stir for 6-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Slowly and carefully pour the reaction mixture onto crushed ice with vigorous stirring.

    • Neutralize the acidic solution with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

    • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired 4,6-dichloro-2-methylpyrimidine.

PART 2: Palladium-Catalyzed Cross-Coupling Reactions at the C-6 Position

With the activated 6-chloro-2-methylpyrimidin-4(1H)-one in hand, a variety of powerful palladium-catalyzed cross-coupling reactions can be employed to introduce diverse functionalities at the C-6 position. The choice of reaction (Suzuki-Miyaura, Buchwald-Hartwig, or Sonogashira) depends on the desired C-C, C-N, or C-C (alkynyl) bond formation, respectively.

A. Suzuki-Miyaura Coupling: C-C Bond Formation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organohalide.[7]

Causality Behind Experimental Choices: The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition of the chloropyrimidine to a Pd(0) complex, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the Pd(0) catalyst.[8][9] The choice of palladium catalyst, ligand, base, and solvent is crucial for achieving high yields and preventing side reactions.[10][11][12] For chloropyrimidines, which are less reactive than their bromo or iodo counterparts, more electron-rich and bulky phosphine ligands are often required to facilitate the oxidative addition step.

Experimental Workflow: Suzuki-Miyaura Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-Chloro-2-methylpyrimidin-4(1H)-one reagents Add Boronic acid/ester, Pd catalyst, Ligand, and Base start->reagents solvent Add Solvent (e.g., Dioxane/Water) reagents->solvent degas Degas the reaction mixture solvent->degas heat Heat under inert atmosphere (e.g., 80-120 °C) degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with organic solvent filter->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End: 6-Aryl/Vinyl-2-methylpyrimidin-4(1H)-one purify->end

Caption: Workflow for the Suzuki-Miyaura coupling at the C-6 position.

Detailed Protocol: Suzuki-Miyaura Coupling of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

  • 6-Chloro-2-methylpyrimidin-4(1H)-one

  • Aryl- or vinylboronic acid or ester (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf), Pd₂(dba)₃) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2-3 eq)

  • Solvent (e.g., 1,4-dioxane/water, DME/water, toluene/water)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq), the boronic acid/ester (1.2 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the base (e.g., K₂CO₃, 2.0 eq).

  • Solvent Addition: Add the solvent system (e.g., 1,4-dioxane/water, 4:1).

  • Degassing: Degas the reaction mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Heat the reaction mixture to 80-100 °C under an inert atmosphere and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature and dilute with ethyl acetate.

    • Filter the mixture through a pad of Celite to remove the palladium catalyst.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd(PPh₃)₄K₂CO₃Dioxane/H₂O10070-90
PdCl₂(dppf)Cs₂CO₃DME9075-95
Pd₂(dba)₃/SPhosK₃PO₄Toluene/H₂O11080-98

Table 1: Typical Reaction Conditions for Suzuki-Miyaura Coupling.

B. Buchwald-Hartwig Amination: C-N Bond Formation

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an organohalide.[13][14]

Causality Behind Experimental Choices: Similar to the Suzuki-Miyaura coupling, the Buchwald-Hartwig amination proceeds through a Pd(0)/Pd(II) catalytic cycle.[1] The choice of a bulky, electron-rich phosphine ligand is critical for promoting both the oxidative addition of the aryl chloride and the subsequent reductive elimination to form the C-N bond.[15] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is typically required to deprotonate the amine and facilitate the catalytic cycle.

Experimental Workflow: Buchwald-Hartwig Amination

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-Chloro-2-methylpyrimidin-4(1H)-one reagents Add Amine, Pd catalyst, Ligand, and Base start->reagents solvent Add Anhydrous Solvent (e.g., Toluene, Dioxane) reagents->solvent degas Degas the reaction mixture solvent->degas heat Heat under inert atmosphere (e.g., 80-110 °C) degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Quench with water or NH4Cl (aq) cool->quench extract Extract with organic solvent quench->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End: 6-Amino-2-methylpyrimidin-4(1H)-one purify->end

Caption: Workflow for the Buchwald-Hartwig amination at the C-6 position.

Detailed Protocol: Buchwald-Hartwig Amination of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

  • 6-Chloro-2-methylpyrimidin-4(1H)-one

  • Primary or secondary amine (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd₂(dba)₃, Pd(OAc)₂) (1-5 mol%)

  • Ligand (e.g., XPhos, RuPhos, BINAP) (2-10 mol%)

  • Base (e.g., NaOtBu, LHMDS, Cs₂CO₃) (1.2-2.0 eq)

  • Anhydrous solvent (e.g., Toluene, 1,4-Dioxane)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: In a glovebox or under an inert atmosphere, add to a Schlenk flask the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 eq).

  • Reagent Addition: Add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq) and the amine (1.2 eq).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene).

  • Reaction: Seal the flask, remove from the glovebox, and heat to 80-110 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Cool the reaction to room temperature.

    • Quench the reaction with water or a saturated aqueous solution of ammonium chloride.

    • Extract with an organic solvent like ethyl acetate.

    • Wash the combined organic layers with brine.

    • Dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Catalyst/LigandBaseSolventTemperature (°C)Typical Yield (%)
Pd₂(dba)₃/XPhosNaOtBuToluene10075-95
Pd(OAc)₂/RuPhosLHMDSDioxane9070-90
Pd₂(dba)₃/BINAPCs₂CO₃Toluene11065-85

Table 2: Typical Reaction Conditions for Buchwald-Hartwig Amination.

C. Sonogashira Coupling: C-C (Alkynyl) Bond Formation

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an organohalide.[16][17]

Causality Behind Experimental Choices: The Sonogashira coupling typically employs a dual catalytic system of palladium and copper(I).[18] The palladium catalyst facilitates the oxidative addition of the chloropyrimidine, while the copper(I) salt activates the terminal alkyne by forming a copper acetylide, which then undergoes transmetalation with the palladium complex. An amine base is used to deprotonate the alkyne and to neutralize the hydrogen halide byproduct. Copper-free Sonogashira protocols have also been developed to avoid potential issues with copper catalysis.

Experimental Workflow: Sonogashira Coupling

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 6-Chloro-2-methylpyrimidin-4(1H)-one reagents Add Terminal Alkyne, Pd catalyst, Cu(I) salt (optional), and Base start->reagents solvent Add Solvent (e.g., THF, DMF) reagents->solvent degas Degas the reaction mixture solvent->degas heat Stir at RT to 80 °C under inert atmosphere degas->heat monitor Monitor reaction by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool filter Filter through Celite cool->filter extract Extract with organic solvent filter->extract wash Wash organic layer extract->wash dry Dry and concentrate wash->dry purify Purify by column chromatography dry->purify end End: 6-Alkynyl-2-methylpyrimidin-4(1H)-one purify->end

Caption: Workflow for the Sonogashira coupling at the C-6 position.

Detailed Protocol: Sonogashira Coupling of 6-Chloro-2-methylpyrimidin-4(1H)-one

Materials:

  • 6-Chloro-2-methylpyrimidin-4(1H)-one

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂) (1-5 mol%)

  • Copper(I) iodide (CuI) (2-10 mol%)

  • Base (e.g., Triethylamine (Et₃N), Diisopropylethylamine (DIPEA))

  • Solvent (e.g., Tetrahydrofuran (THF), Dimethylformamide (DMF))

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Reaction Setup: To a Schlenk flask, add 6-chloro-2-methylpyrimidin-4(1H)-one (1.0 eq), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and copper(I) iodide (10 mol%).

  • Solvent and Reagent Addition: Add the solvent (e.g., THF) and the base (e.g., Et₃N, 3.0 eq). Finally, add the terminal alkyne (1.2 eq).

  • Degassing: Degas the mixture by bubbling with nitrogen or argon for 15-20 minutes.

  • Reaction: Stir the reaction at room temperature to 60 °C under an inert atmosphere for 12-24 hours, monitoring by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in an organic solvent and wash with water and brine.

    • Dry the organic layer and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

| Catalyst | Co-catalyst | Base | Solvent | Temperature (°C) | Typical Yield (%) | | --- | --- | --- | --- | --- | | Pd(PPh₃)₄ | CuI | Et₃N | THF | RT - 50 | 65-85 | | PdCl₂(PPh₃)₂ | CuI | DIPEA | DMF | 60 | 70-90 |

Table 3: Typical Reaction Conditions for Sonogashira Coupling.

PART 3: Electrophilic Substitution at the C-5 Position

The C-5 position of the 4-hydroxy-2-methylpyrimidine ring is relatively electron-rich and can undergo electrophilic aromatic substitution reactions, such as nitration.

Nitration of 4-Hydroxy-2-methylpyrimidine

Causality Behind Experimental Choices: Nitration is a classic electrophilic aromatic substitution reaction.[19][20][21][22] The reaction typically involves the use of a nitrating agent, such as a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). The electron-donating effect of the hydroxyl (or oxo) group and the methyl group directs the electrophilic attack to the C-5 position.

Experimental Workflow: Nitration

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start Start: 4-Hydroxy-2-methylpyrimidine acid_mix Prepare nitrating mixture (conc. HNO3 and conc. H2SO4) start->acid_mix addition Slowly add substrate to nitrating mixture at low temp (0-10 °C) acid_mix->addition stir Stir at controlled temperature addition->stir monitor Monitor reaction by TLC or LC-MS stir->monitor quench Pour onto ice monitor->quench neutralize Neutralize with base (e.g., NH4OH) quench->neutralize filter Filter the precipitate neutralize->filter wash Wash with cold water filter->wash dry Dry the product wash->dry end End: 4-Hydroxy-2-methyl-5-nitropyrimidine dry->end

Caption: Workflow for the nitration of 4-hydroxy-2-methylpyrimidine at the C-5 position.

Detailed Protocol: Synthesis of 4-Hydroxy-2-methyl-5-nitropyrimidine

Materials:

  • 4-Hydroxy-2-methylpyrimidine

  • Concentrated Nitric Acid (HNO₃)

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Ice

  • Ammonium hydroxide (NH₄OH) or Sodium hydroxide (NaOH) solution

Procedure:

  • Reaction Setup: In a flask cooled in an ice-salt bath, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid.

  • Substrate Addition: Slowly add 4-hydroxy-2-methylpyrimidine in small portions to the cold nitrating mixture, ensuring the temperature remains below 10 °C.

  • Reaction: Stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for 1-2 hours. Monitor the reaction by TLC.

  • Work-up:

    • Carefully pour the reaction mixture onto crushed ice.

    • Neutralize the solution with a base such as ammonium hydroxide or sodium hydroxide solution until a precipitate forms.

    • Filter the precipitate and wash it thoroughly with cold water.

  • Purification: Dry the solid product. Recrystallization from a suitable solvent like ethanol or water may be performed for further purification.

Conclusion

The functionalization of the C-6 position of 4-hydroxy-2-methylpyrimidine offers a powerful avenue for the synthesis of novel and diverse molecular entities with potential applications in drug discovery and materials science. This guide has provided a detailed overview of the key synthetic strategies, including the essential activation step of chlorination, followed by versatile palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira) to introduce C-C, C-N, and C-C (alkynyl) bonds. Additionally, a protocol for the electrophilic nitration at the C-5 position has been outlined. By understanding the underlying principles and following the detailed protocols, researchers can effectively utilize 4-hydroxy-2-methylpyrimidine as a versatile building block for the creation of innovative functionalized pyrimidine derivatives.

References

  • Suzuki‐Miyaura cross‐coupling reaction of 6‐chloropyrimidine‐2,4‐diamine. (URL: [Link])

  • Method for preparing 2-substituted-5-nitro-4,6-dichloropyrimidine. (URL: )
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

  • Buchwald–Hartwig amination. (URL: [Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno. (URL: [Link])

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (URL: [Link])

  • POCl3 mediated one-pot deoxygenative aromatization and electrophilic chlorination of dihydroxy-2-methyl-4-oxo-indeno[1,2-b]pyrroles. (URL: [Link])

  • Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (URL: [Link])

  • Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. (URL: [Link])

  • Suzuki Cross-Coupling of Solid-Supported Chloropyrimidines With Arylboronic Acids. (URL: [Link])

  • Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3 ? (URL: [Link])

  • synthesis of 4-chloro-2-(3,5-dimethyl-1h-pyrazol-1-yl)-6- methylpyrimidine. (URL: [Link])

  • Synthetic method of 4, 6-dichloro-2-methylpyrimidine. (URL: )
  • Buchwald-Hartwig Amination. (URL: [Link])

  • Some Specific Features of Acid Nitration of 2-Substituted 4,6-Dihydroxypyrimidines. Nucleophilic Cleavage of the Nitration Products. (URL: [Link])

  • Sonogashira coupling. (URL: [Link])

  • The Buchwald–Hartwig Amination After 25 Years. (URL: [Link])

  • Suzuki reaction. (URL: [Link])

  • 4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine. (URL: [Link])

  • Synthesis, Structure and Biological Activity of 2-Methyl-5-nitro-6-phenylnicotinohydrazide-Based Hydrazones. (URL: [Link])

  • Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. (URL: [Link])

  • The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. (URL: [Link])

  • Synthesis and properties of CF2X-substituted 4-methyl-2-hydroxy(chloro)pyrimidines. (URL: [Link])

  • Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. (URL: [Link])

  • Buchwald Hartwig Coupling. (URL: [Link])

  • Suzuki Coupling. (URL: [Link])

  • Sonogashira Coupling. (URL: [Link])

  • 17.2. Palladium catalyzed couplings | Organic Chemistry II. (URL: [Link])

  • Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications. (URL: [Link])

  • Electrophilic Substitution (OCR A Level Chemistry A): Revision Note. (URL: [Link])

  • Sonogashira Coupling. (URL: [Link])

  • PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. (URL: [Link])

  • Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (URL: [Link])

  • Electrophilic aromatic substitution. (URL: [Link])

  • 1.31: Electrophilic Substitution. (URL: [Link])

  • Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. (URL: [Link])

  • Regioselective synthesis of 1-alkyl-4-nitro-1H-imidazole using 2-methyl-5-nitroimidazole and 4 nitroimidazole as starting reagents. (URL: [Link])

  • Method for the nitration of 4,6-dihydroxy-2-methylpyrimidine. (URL: )
  • Preparation method of 2, 4-diamino-5-nitroso-6-hydroxypyrimidine and guanine. (URL: )
  • Electrophilic Aromatic Substitution Mechanism. (URL: [Link])

  • Synthesis of some 2-methyl-5-nitroimidazole derivatives as potential antimicrobial agents. (URL: [Link])

  • Nitration of 2-substituted pyrimidine-4,6-diones, structure and reactivity of 5,5-gem.... (URL: [Link])

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Preparation of 4-chloro-6-benzyloxymethyl-2-methylpyrimidine from hydroxy precursor

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and In-Depth Protocol for the Preparation of 4-chloro-6-benzyloxymethyl-2-methylpyrimidine from its Hydroxy Precursor

Authored by: Gemini, Senior Application Scientist

Introduction: The Synthetic Utility of Chlorinated Pyrimidines

Substituted pyrimidines are foundational scaffolds in medicinal chemistry and drug development, appearing in a vast array of therapeutic agents. The strategic introduction of a chlorine atom onto the pyrimidine ring, particularly at the C4 position, transforms the heterocycle into a versatile intermediate. This chloro-substituent acts as an excellent leaving group, amenable to a wide range of nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions.[1] This versatility allows for the late-stage diversification of molecular structures, a crucial strategy in the synthesis of compound libraries for lead optimization.

This guide provides a comprehensive protocol for the chlorination of 4-benzyloxymethyl-2-methylpyrimidin-6-ol to yield 4-chloro-6-benzyloxymethyl-2-methylpyrimidine. We will delve into the mechanistic underpinnings of the reaction, provide a detailed, field-tested experimental procedure, and offer insights into process optimization and troubleshooting.

Reaction Principle and Mechanism

The conversion of a hydroxypyrimidine (which exists in tautomeric equilibrium with its pyrimidone form) to a chloropyrimidine is most commonly achieved using phosphorus oxychloride (POCl₃).[2][3] This reagent serves as both the chlorinating agent and, frequently, the reaction solvent.[4]

The reaction mechanism proceeds as follows:

  • Activation of the Hydroxy/Keto Group: The lone pair of electrons on the oxygen atom of the pyrimidone tautomer attacks the electrophilic phosphorus atom of POCl₃.

  • Formation of a Phosphate Intermediate: This initial attack, followed by the loss of a chloride ion, forms a dichlorophosphate ester intermediate. This step effectively converts the hydroxyl group into a much better leaving group.

  • Nucleophilic Attack by Chloride: A chloride ion (from POCl₃ or generated HCl) acts as a nucleophile, attacking the now highly electrophilic C4 position of the pyrimidine ring.

  • Elimination and Aromatization: The phosphate group is eliminated, and the pyrimidine ring re-aromatizes, yielding the final 4-chloropyrimidine product along with phosphorus-containing byproducts.

The addition of a tertiary amine, such as N,N-diethylaniline or pyridine, can accelerate the reaction.[4][5] These bases serve to neutralize the hydrogen chloride (HCl) generated in situ, preventing potential acid-catalyzed side reactions. Furthermore, tertiary amines can form a highly reactive intermediate with POCl₃, which may enhance the rate of the initial activation step.[6][7]

Visual Workflow of the Synthesis

Caption: Overall experimental workflow for the chlorination synthesis.

Detailed Experimental Protocol

Safety First: Working with Phosphorus Oxychloride (POCl₃)

Phosphorus oxychloride is a highly corrosive, toxic, and water-reactive substance.[8][9] It can cause severe burns to the skin and eyes and is fatal if inhaled.[9] The reaction and work-up must be conducted in a well-ventilated chemical fume hood.[8] Appropriate personal protective equipment (PPE), including a lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves (e.g., Neoprene), is mandatory.[10][11] An emergency shower and eyewash station must be readily accessible.[8][11] Quenching of POCl₃ is extremely exothermic and releases toxic HCl gas; perform this step slowly and with extreme caution.[4]

Materials and Reagents
Reagent/MaterialGradeSupplier Recommendation
4-benzyloxymethyl-2-methylpyrimidin-6-ol>95% PurityN/A
Phosphorus Oxychloride (POCl₃)Reagent Grade, >99%Sigma-Aldrich, Acros
N,N-Diethylaniline (optional)Reagent Grade, >99%Sigma-Aldrich, Alfa Aesar
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)HPLC GradeFisher Scientific, VWR
Saturated Sodium Bicarbonate (NaHCO₃) SolutionN/ALab-prepared
Saturated Sodium Chloride (Brine) SolutionN/ALab-prepared
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)Anhydrous, GranularAny major supplier
Crushed IceN/AN/A
Step-by-Step Procedure
  • Reaction Setup:

    • Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Ensure all glassware is thoroughly oven-dried to remove any residual moisture.[4]

    • To the flask, add 4-benzyloxymethyl-2-methylpyrimidin-6-ol (1.0 eq).

  • Addition of Reagents:

    • In the fume hood, carefully add phosphorus oxychloride (5-10 eq, acting as both reagent and solvent) to the flask containing the starting material.[12]

    • Optional: If using an amine base, add N,N-diethylaniline (0.2-0.5 eq) to the mixture.[13]

  • Reaction Conditions:

    • With vigorous stirring, heat the reaction mixture to reflux (approximately 105-110 °C) using a heating mantle.[4]

    • Maintain the reflux for 3-6 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up and Quenching (Perform with Extreme Caution):

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Prepare a large beaker containing a substantial amount of crushed ice (at least 10 times the volume of the reaction mixture).

    • Very slowly and carefully, pour the reaction mixture dropwise onto the crushed ice with efficient stirring. This process is highly exothermic and will generate significant fumes of HCl gas.[4][14]

    • Once the quenching is complete, carefully neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8.[15]

  • Extraction and Isolation:

    • Transfer the neutralized aqueous mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (EtOAc) or dichloromethane (DCM) (3 x volumes).[12][15]

    • Combine the organic layers.

    • Wash the combined organic phase sequentially with water (1 x volume) and then with saturated brine solution (1 x volume) to remove any remaining inorganic impurities.[13]

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.[15]

  • Purification:

    • The crude 4-chloro-6-benzyloxymethyl-2-methylpyrimidine can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes) may be employed to obtain the purified product.[13]

Data Summary and Expected Results

CompoundMolecular FormulaMol. Weight ( g/mol )Physical AppearanceExpected Yield
Starting Material C₁₃H₁₄N₂O₂230.26Off-white to pale yellow solidN/A
4-benzyloxymethyl-2-methylpyrimidin-6-ol
Product C₁₃H₁₃ClN₂O248.71White to light yellow solid or oil75-90%
4-chloro-6-benzyloxymethyl-2-methylpyrimidine

Anticipated Spectroscopic Data for Product:

  • ¹H NMR (CDCl₃, 400 MHz): δ ~ 7.30-7.45 (m, 5H, Ar-H), 7.15 (s, 1H, pyrimidine C5-H), 5.20 (s, 2H, -O-CH₂-Ph), 4.60 (s, 2H, pyrimidine-CH₂-O-), 2.60 (s, 3H, pyrimidine-CH₃).

  • ¹³C NMR (CDCl₃, 101 MHz): δ ~ 172.0, 168.0, 162.0, 137.0, 128.8, 128.5, 128.0, 115.0, 74.0, 70.0, 25.0.

  • MS (ESI+): m/z calculated for C₁₃H₁₄ClN₂O [M+H]⁺: 249.08; found: 249.1.

Note: Actual spectral data may vary and should be confirmed by analysis.

Troubleshooting Guide

Caption: A logic diagram for troubleshooting common synthesis issues.

References

  • Benchchem. (2025). Application Notes: Chlorination of Pyrimidine-2,4-diol (Uracil). Benchchem.
  • NOAA. (n.d.). PHOSPHORUS OXYCHLORIDE. CAMEO Chemicals.
  • New Jersey Department of Health. (2001). HAZARD SUMMARY: PHOSPHORUS OXYCHLORIDE. NJ.gov.
  • Benchchem. (2025).
  • SafeRack. (n.d.). Phosphorus Oxychloride. SafeRack.
  • Air Liquide. (n.d.). Phosphorus Oxychloride. Air Liquide Malaysia.
  • Benchchem. (2025).
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET: PHOSPHORUS OXYCHLORIDE. Sigma-Aldrich.
  • Sun, Z., et al. (2012). Large-Scale Solvent-Free Chlorination of Hydroxy-Pyrimidines, -Pyridines, -Pyrazines and -Amides Using Equimolar POCl3. Molecules, 17(4), 4533-4544.
  • Ube, H., & Nakajima, K. (2012). Synthesis of 4,6-disubstituted 2-(4-morpholinyl)pyrimidines by cross-coupling reactions using triorganoindium compounds. Organic & Biomolecular Chemistry.
  • ResearchGate. (2017). Why we should use pocl3/pcl5 mixture in chlorination of pyrimidine and not only pocl3?.
  • PubChemLite. (n.d.). 4-(benzyloxy)-2-chloro-6-methylpyrimidine (C12H11ClN2O). PubChemLite.
  • Google Patents. (n.d.). CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine.
  • Benchchem. (n.d.). Technical Support Center: Optimization of 4-Chloropyrimidine Substitution Reactions. Benchchem.
  • Google Patents. (n.d.). CN110372602A - A kind of synthetic method of 4- chloro-2-methyl pyrimidine.
  • PubMed. (2025). Revisiting the Role of Tertiary Amines in Enhancing Aqueous Chlorination of Phenolic Compounds: Kinetic Modeling and Reaction Mechanisms. PubMed.
  • ResearchGate. (n.d.). Tertiary amines enhance reactions of organic contaminants with aqueous chlorine.

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Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Purity in 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges in achieving high purity for this key pyrimidine intermediate. We will move beyond simple procedural lists to explore the chemical rationale behind common issues and their solutions, ensuring you can develop a robust and reproducible synthesis.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the synthesis to provide a foundational understanding of the reaction.

Q1: What is the standard and most reliable synthetic route for the this compound core?

The most common and robust method for constructing the 2-methyl-4,6-dihydroxypyrimidine core is a condensation reaction.[1] This typically involves the cyclization of a β-dicarbonyl compound with an N-C-N containing reactant.[2] For this specific molecule, the synthesis involves the condensation of acetamidine hydrochloride with a substituted malonic ester, specifically diethyl 2-(benzyloxymethyl)malonate, in the presence of a strong base like sodium methoxide in an alcoholic solvent.[1][3]

The causality of this reaction is straightforward: the alkoxide base deprotonates the acidic α-carbon of the malonic ester, creating a nucleophilic enolate. This enolate then attacks the electrophilic carbon of the acetamidine, initiating a sequence of addition and intramolecular condensation steps that, after dehydration, yield the stable pyrimidine ring.

Q2: My reaction yield is consistently low, even when the starting materials are consumed. What are the primary factors affecting yield?

Low yields are a common challenge in many pyrimidine syntheses.[4] Several factors, often interconnected, can be responsible:

  • Suboptimal Reaction Conditions: The choice of base, solvent, temperature, and reaction time significantly influences the yield. Classical pyrimidine syntheses are known for having variable yields, which has spurred the development of optimized protocols.[4]

  • Purity of Starting Materials: This is a critical, often overlooked, factor. Impurities in the acetamidine hydrochloride or the malonic ester can introduce competing side reactions that consume reagents and complicate purification.[4][5]

  • Reagent Stoichiometry: An incorrect molar ratio of the reactants, particularly the base relative to the malonic ester, can lead to incomplete conversion or the formation of byproducts.[4]

  • Equilibrium and Water Removal: Some steps in the cyclization process may be reversible. Inefficient removal of condensation byproducts like water can shift the equilibrium back towards the reactants, thus lowering the overall yield.[4]

Q3: What are the most critical reaction parameters to control for a successful synthesis?

Based on optimization studies for analogous pyrimidine syntheses, the following parameters are crucial for maximizing both yield and purity.[1]

ParameterRecommended Range/ValueRationale & Expert Insight
Base Concentration Sodium Methoxide: 18-25% solution in MethanolA sufficiently high concentration of the base is required to drive the initial deprotonation of the malonic ester, which is the rate-determining step. Too low a concentration results in an incomplete reaction.
Molar Ratio (Malonate:Amidine) 1:1 to 1.4:1A slight excess of the malonate ester can sometimes help drive the reaction to completion, ensuring the more expensive or complex amidine is fully consumed.[1]
Molar Ratio (Base:Malonate) 2.5:1 to 4.5:1A significant excess of base is required. The first equivalent deprotonates the malonate, and a second equivalent is needed to neutralize the hydrochloride salt of the acetamidine, liberating the free base to react. Additional excess helps drive the cyclization.[3]
Reaction Time 3 - 5 hoursReaction progress should be diligently monitored by Thin Layer Chromatography (TLC).[5][6] Prolonged reaction times at elevated temperatures can lead to the degradation of the product or the formation of dark, tarry impurities.
Temperature 18 - 25 °C (after initial mixing)While some protocols suggest reflux, many modern approaches find that the reaction proceeds efficiently at room temperature after the initial exotherm is controlled.[3] This minimizes the formation of thermal degradation byproducts.

Section 2: Troubleshooting Guide: Diagnosing and Solving Purity Issues

This guide provides solutions to specific experimental observations you may encounter during the synthesis and purification process.

Issue 1: Complex Mixture on TLC Plate (Multiple Spots)

Q: My post-reaction TLC shows multiple spots, some of which are very close to my product's expected Rf. What are these impurities and how do I prevent them?

A complex TLC profile indicates the presence of side products or unreacted starting materials. The most common culprits are:

  • Unreacted Starting Materials: The easiest to diagnose. Run TLC lanes with your crude product, the acetamidine HCl, and the diethyl 2-(benzyloxymethyl)malonate starting materials side-by-side (co-spotting). If spots match, it indicates an incomplete reaction.

  • Incomplete Cyclization: The reaction may stall at an intermediate stage, such as the linear adduct, before the final ring-closing step. These intermediates are often highly polar and may appear as streaks or spots near the baseline of the TLC plate.[6]

  • Self-Condensation of Malonate: Under strongly basic conditions, the malonic ester can potentially undergo self-condensation, leading to undesired oligomeric byproducts.

  • Hydrolysis of Ester: If water is present in the reaction, the diethyl malonate ester can be hydrolyzed to the corresponding carboxylic acid, which can complicate the reaction and purification.

Use the following decision tree to diagnose the issue based on your TLC results.

G start Analyze Post-Reaction TLC check_sm Do any spots match starting materials? start->check_sm incomplete_rxn Incomplete Reaction check_sm->incomplete_rxn Yes check_new_spots Are there significant new, unidentified spots? check_sm->check_new_spots No action_incomplete Action: • Increase reaction time • Check base stoichiometry • Verify reagent purity incomplete_rxn->action_incomplete side_reactions Side Reactions Occurring check_new_spots->side_reactions Yes proceed Proceed to Workup & Purification check_new_spots->proceed No action_side_reactions Action: • Lower reaction temperature • Check for moisture • Purify starting materials side_reactions->action_side_reactions

Caption: Diagnostic workflow for TLC analysis.

Issue 2: Product Isolation and Physical State

Q: My crude product is a persistent oil or a gummy solid, not the expected crystalline material. Why is this happening and how can I induce crystallization?

An oily or non-crystalline crude product is typically caused by one of two issues:

  • Residual Solvent: Solvents used in the reaction (e.g., methanol) or workup (e.g., ethyl acetate) can become trapped in the product, preventing the formation of an ordered crystal lattice. Drying the product under high vacuum for an extended period (12-24 hours), sometimes with gentle heating (40-50 °C), is essential.

  • Presence of Oily Impurities: Even small amounts of impurities can act as "crystal poisons," disrupting the crystallization process. If rigorous drying does not yield a solid, the product must be purified further. Often, an oily crude product, once purified by column chromatography, will yield a solid or crystalline material upon solvent removal.

Issue 3: Ineffective Purification

Q: I'm struggling to purify my product. Recrystallization attempts fail, and column chromatography gives poor separation. What are my options?

Purification is often the most challenging step. A systematic approach is required.

If a single-solvent recrystallization is failing (either no crystals form or the product oils out), it's because a suitable solvent with a steep solubility-temperature gradient has not been found.[7] You must perform a systematic solvent screen.

Protocol for Solvent Screening:

  • Place ~20-30 mg of your crude material into several small test tubes.

  • To each tube, add a different solvent from the table below, dropwise, until the solid just dissolves at room temperature. Note the solubility.

  • If soluble at room temperature, the solvent is unsuitable as a primary recrystallization solvent.

  • If insoluble, gently heat the mixture to the solvent's boiling point. If it dissolves when hot, it is a potential candidate.[7]

  • Allow the promising candidates to cool slowly to room temperature, then place in an ice bath to induce crystallization.[7]

Table of Solvents for Screening:

Solvent Class Examples Polarity Notes
Alcohols Ethanol, Isopropanol Polar Protic Good starting point. Often dissolves pyrimidines well when hot.
Esters Ethyl Acetate Polar Aprotic Good for medium-polarity compounds.
Ketones Acetone Polar Aprotic Can be too strong a solvent, but useful in mixtures.
Ethers Diethyl Ether, MTBE Non-Polar Often used as an "anti-solvent" to precipitate the product from a more polar solution.[7]
Hydrocarbons Hexane, Heptane, Toluene Non-Polar Good as anti-solvents or for washing impurities.

| Chlorinated | Dichloromethane (DCM) | Medium Polarity | Use with caution due to toxicity; good for dissolving a wide range of organics. |

If no single solvent works, a two-solvent (solvent/anti-solvent) system is the next logical step. Dissolve your compound in a minimum of a "good" hot solvent, then add a "poor" solvent (anti-solvent) dropwise until the solution becomes faintly turbid. Re-heat to clarify and then cool slowly.[8]

Poor separation on a silica gel column is almost always due to an improperly chosen eluent system.[8][9]

The Golden Rule: The ideal solvent system for flash column chromatography should give your target compound a Retention Factor (Rf) of 0.2-0.4 on a TLC plate.[9] This provides the optimal balance between resolution from impurities and a reasonable elution time.

Workflow for Optimizing Column Chromatography:

Caption: Workflow for chromatography optimization and execution.

Section 3: Detailed Experimental Protocols

These self-validating protocols are designed to be robust starting points for purification.

Protocol 1: Optimized Recrystallization
  • Dissolution: Place the impure, dry solid in an appropriately sized Erlenmeyer flask with a stir bar. Add the minimum amount of your chosen hot recrystallization solvent to just dissolve the solid at the solvent's boiling point.[7]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration through a fluted filter paper into a clean, pre-heated flask. This step must be done quickly to prevent premature crystallization.

  • Slow Cooling: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling encourages the formation of larger, purer crystals.

  • Induce Further Crystallization: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the recovery of the crystallized product.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[7]

  • Washing: While the crystals are still in the funnel, wash them with a small amount of ice-cold recrystallization solvent to remove any residual soluble impurities adhering to the crystal surfaces.[7]

  • Drying: Dry the purified crystals thoroughly under high vacuum to remove all traces of solvent. The purity should be verified by TLC, melting point, and/or NMR spectroscopy.

Protocol 2: Flash Column Chromatography
  • Solvent System Selection: As described above, determine an appropriate solvent system using TLC to achieve an Rf of 0.2-0.4.[8][9] Common starting systems include mixtures of hexane/ethyl acetate or dichloromethane/methanol.[8]

  • Column Packing: Select a column with an appropriate diameter. A general rule of thumb is a silica gel-to-crude product weight ratio of 50:1 to 100:1 for difficult separations.[9] Pack the column with silica gel as a slurry in the initial, least polar eluent. Ensure the silica bed is compact, level, and free of air bubbles.

  • Sample Loading: Dissolve the crude product in a minimal amount of a strong solvent (like DCM or ethyl acetate). Add a small amount of silica gel (~2-3 times the weight of your product) to this solution and evaporate the solvent completely to create a dry, free-flowing powder. Carefully add this powder to the top of the packed column. This "dry loading" technique typically provides superior resolution compared to loading the sample as a liquid.

  • Elution: Begin eluting with your chosen solvent system. If a gradient elution is needed (i.e., increasing the polarity over time), do so in a stepwise manner.

  • Fraction Collection: Collect fractions of a consistent volume. Monitor the elution of compounds from the column using TLC analysis of the collected fractions.

  • Purity Analysis & Isolation: Analyze the purity of the fractions containing your product. Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

References

  • Benchchem. (n.d.). Troubleshooting unexpected side reactions in pyrimidine synthesis.
  • Studzińska, R., & Głąb, S. (2004). HPLC separation of some purine and pyrimidine derivatives on Chromolith Performance Si monolithic column. PubMed. Retrieved February 14, 2026, from [Link]

  • Benchchem. (n.d.). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds.
  • Benchchem. (n.d.). Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
  • Benchchem. (n.d.). Technical Support Center: Purifying Pyrimidine Derivatives by Column Chromatography.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds.
  • Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. ACS Publications. Retrieved February 14, 2026, from [Link]

  • Sabatino, M., et al. (2021). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PMC. Retrieved February 14, 2026, from [Link]

  • Benchchem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
  • Wikipedia. (n.d.). Pyrimidine. Retrieved February 14, 2026, from [Link]

  • ResearchGate. (2025). OPTIMIZATION OF SYNTHESIS PARAMETERS AND CHARACTERIZATION OF 4,6-DIHYDROXY-2-METHYL PYRIMIDINE. Retrieved February 14, 2026, from [Link]

  • Google Patents. (n.d.). CN102399196A - Synthesis method of 4, 6-dihydroxy-2-methylpyrimidine.

Sources

Validation & Comparative

A Comparative Guide to the UV-Vis Absorption Maxima of 2-Methyl-4-hydroxypyrimidine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of 2-methyl-4-hydroxypyrimidine and its derivatives. Understanding the electronic transitions within these molecules is crucial for their application in various fields, including medicinal chemistry and materials science. This document delves into the influence of substituents at the 5-position on the absorption maxima (λmax), supported by experimental data and theoretical explanations.

Introduction to Pyrimidine Spectroscopy

Pyrimidine and its derivatives are heterocyclic aromatic compounds that play a vital role in numerous biological processes and are key components in many pharmaceutical agents. Their UV-Vis absorption spectra are characterized by electronic transitions between different energy levels, primarily π → π* and n → π* transitions. The position and intensity of these absorption bands are highly sensitive to the molecular structure, including the nature and position of substituents, as well as environmental factors like solvent polarity and pH.

The core structure of 2-methyl-4-hydroxypyrimidine provides a fundamental scaffold for investigating these spectroscopic properties. The introduction of various functional groups at the 5-position systematically alters the electronic distribution within the pyrimidine ring, leading to predictable shifts in the UV-Vis absorption maxima.

The Influence of Substituents on Absorption Maxima

The electronic nature of a substituent at the 5-position of the 2-methyl-4-hydroxypyrimidine ring significantly impacts the energy of the π → π* transitions, resulting in shifts of the primary absorption band. Generally, electron-donating groups (EDGs) cause a bathochromic shift (a shift to longer wavelengths), while electron-withdrawing groups (EWGs) lead to a hypsochromic shift (a shift to shorter wavelengths).[1]

This phenomenon can be explained by the effect of these groups on the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). EDGs, such as amino (-NH2) and hydroxyl (-OH) groups, increase the energy of the HOMO, thereby reducing the HOMO-LUMO gap and shifting the absorption to a longer wavelength. Conversely, EWGs, like the nitro (-NO2) group, lower the energy of the LUMO, which can sometimes increase the HOMO-LUMO gap, resulting in a hypsochromic shift. Halogens, such as chlorine (-Cl) and bromine (-Br), can exhibit a dual effect due to their inductive electron-withdrawing and resonance electron-donating properties.

Table 1: Comparison of UV-Vis Absorption Maxima (λmax) of 5-Substituted 2-Methyl-4-hydroxypyrimidine Derivatives

Substituent at 5-positionElectron Donating/Withdrawing NatureExpected Shift
-H (Unsubstituted)NeutralReference
-CH3 (Methyl)Weakly Electron DonatingBathochromic (Red)
-NH2 (Amino)Strongly Electron DonatingStrong Bathochromic (Red)
-OH (Hydroxyl)Strongly Electron DonatingStrong Bathochromic (Red)
-Cl (Chloro)Inductive Withdrawing, Resonance DonatingSlight Shift
-Br (Bromo)Inductive Withdrawing, Resonance DonatingSlight Shift
-NO2 (Nitro)Strongly Electron WithdrawingHypsochromic (Blue)

Experimental Determination of UV-Vis Absorption Maxima

The following protocol outlines a standardized method for determining the UV-Vis absorption maxima of 2-methyl-4-hydroxypyrimidine derivatives.

Materials and Instrumentation
  • 2-methyl-4-hydroxypyrimidine and its 5-substituted derivatives

  • Spectroscopic grade solvents (e.g., ethanol, methanol, acetonitrile, water)

  • Volumetric flasks (50 mL)

  • Pipettes

  • UV-Vis Spectrophotometer (scanned range: 200-400 nm)

  • Quartz cuvettes (1 cm path length)

Experimental Workflow

G cluster_prep Sample Preparation cluster_dilution Dilution cluster_analysis Spectrophotometric Analysis prep1 Weigh ~50 mg of the pyrimidine derivative prep2 Transfer to a 50 mL volumetric flask prep1->prep2 prep3 Dissolve in 25 mL of solvent (e.g., methanol:acetonitrile 1:1) prep2->prep3 prep4 Make up to the mark with the same solvent to get a stock solution (1000 µg/mL) prep3->prep4 dil1 Pipette 5 mL of the stock solution prep4->dil1 dil2 Transfer to a new 50 mL volumetric flask dil1->dil2 dil3 Dilute to the mark with the same solvent to get a working solution (100 µg/mL) dil2->dil3 analysis1 Use the solvent mixture as a blank dil3->analysis1 analysis2 Scan the working solution from 200 to 400 nm analysis1->analysis2 analysis3 Identify the wavelength of maximum absorbance (λmax) analysis2->analysis3 G substituent Substituent (Electronic Effects) homo_lumo HOMO-LUMO Energy Gap substituent->homo_lumo solvent Solvent Polarity solvent->homo_lumo ph pH (Protonation State) ph->homo_lumo lambda_max λmax (Absorption Maximum) homo_lumo->lambda_max

Caption: Factors influencing the absorption maximum (λmax).

Conclusion

The UV-Vis absorption maxima of 2-methyl-4-hydroxypyrimidine derivatives are systematically influenced by the electronic properties of substituents at the 5-position, as well as by the solvent polarity and pH of the medium. A thorough understanding of these relationships, supported by standardized experimental protocols, is essential for researchers in the fields of chemistry and drug development. This guide provides a foundational framework for predicting and interpreting the spectroscopic behavior of this important class of compounds.

References

  • Influence Of Substitution Patterns, Solvent Environment, Ph, And Molecular Interactions On The Electronic Spectra Of Pyrimidines - IJCRT.org. Available at: [Link]

  • The Relationship Between UV-VIS Absorption and Structure of Organic Compounds - Shimadzu. Available at: [Link]

  • Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC. Available at: [Link]

  • Effect of Solvent - Chemistry LibreTexts. Available at: [Link]

  • Effect of pH on the UV-visible absorption spectra of... | Download Scientific Diagram - ResearchGate. Available at: [Link]

Sources

Stability Comparison: O-Benzyl (Bn) vs. O-p-Methoxybenzyl (PMB) Protecting Groups

[1]

Executive Summary

In complex organic synthesis, the strategic differentiation between hydroxyl protecting groups is often the deciding factor in pathway viability.[1] While Benzyl (Bn) ethers serve as the "armored tank" of protecting groups—offering high stability against acids, bases, and oxidizing agents—the p-Methoxybenzyl (PMB) ether functions as a "precision tool."

The structural addition of a para-methoxy group on the aromatic ring introduces significant electron density (+M effect), rendering the PMB group highly susceptible to oxidative cleavage (DDQ, CAN) and acid-catalyzed hydrolysis (TFA), conditions under which the unsubstituted Benzyl group remains inert. This guide details the stability profiles, mechanistic underpinnings, and validated protocols for exploiting this orthogonality.

Mechanistic Underpinnings: The Electronic Switch

The divergence in stability between Bn and PMB is dictated by the Hammett substituent constant (


)
  • Benzyl (Bn): The phenyl ring is relatively electron-neutral. Cleavage typically requires forcing conditions that break the strong C-O bond (e.g., catalytic hydrogenolysis or strong Lewis acids like

    
    ).
    
  • p-Methoxybenzyl (PMB): The methoxy group at the para position is a strong electron donor.

    • Acid Lability: It stabilizes the benzylic carbocation intermediate during acid hydrolysis (

      
      -like character).
      
    • Oxidative Lability: It lowers the oxidation potential of the aromatic ring, facilitating Single Electron Transfer (SET) to oxidants like DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone).

Visualization: Oxidative Cleavage Mechanism (DDQ)

The following diagram illustrates the specific mechanism by which DDQ cleaves PMB ethers while leaving Bn ethers intact. Note the critical role of water in the final hydrolysis step.[2]

DDQ_MechanismStartPMB-Ether(Electron Rich)CTCCharge-TransferComplex (Deep Color)Start->CTC+ DDQDDQDDQ(Oxidant)DDQ->CTCRadicalRadical CationIntermediateCTC->RadicalSET (Single Electron Transfer)OxocarbeniumBenzylicOxocarbenium IonRadical->Oxocarbenium- DDQ-H• (H-abstraction)ProductsFree Alcohol+p-AnisaldehydeOxocarbenium->Products+ H2O (Hydrolysis)H2OH2O(Nucleophile)H2O->Products

Figure 1: Mechanism of DDQ-mediated oxidative cleavage of PMB ethers. The electron-rich PMB ring facilitates the initial charge-transfer complex, a step significantly slower for unsubstituted Benzyl ethers.

Comparative Stability Matrix

The table below summarizes the behavior of Bn and PMB ethers under standard synthetic conditions.

Condition ClassReagent / ConditionBenzyl (Bn) p-Methoxybenzyl (PMB) Selectivity Note
Oxidative DDQ / DCM /

Stable Labile Primary Orthogonality. Kinetic selectivity allows PMB removal in presence of Bn.[3]
Oxidative CAN (Ceric Ammonium Nitrate)StableLabileAlternative to DDQ; requires aqueous conditions.
Acidic TFA / DCM (Dilute) StableLabilePMB cleaved by dilute TFA; Bn requires strong Lewis acids (

).
Acidic HCl (1M) / AcOH (80%)StableModerate StabilityPMB cleaves slowly; heat accelerates cleavage.
Reductive

/ Pd-C (Hydrogenolysis)
Labile Labile No Selectivity. Both cleave rapidly.
Basic NaOH / KOH / NaHStableStableBoth are excellent for base-mediated transformations.
Nucleophilic Fluoride (

)
StableStableOrthogonal to Silyl ethers (TBS, TBDPS).

Experimental Protocols & Orthogonality

To ensure reproducibility, the following protocols utilize "kinetic selectivity." While Bn ethers can be oxidized by DDQ under forcing conditions, they are kinetically much slower than PMB ethers.

Protocol A: Selective Oxidative Cleavage of PMB (DDQ Method)

Objective: Remove PMB in the presence of Bn, TBS, or Acetals. Scope: Validated for primary and secondary PMB ethers.

  • Preparation: Dissolve the substrate (1.0 mmol) in a mixture of Dichloromethane (DCM) and Water (18:1 ratio, 0.1 M concentration).

    • Expert Insight: Water is stoichiometrically required to form the hemiacetal intermediate. Anhydrous conditions will stall the reaction at the oxocarbenium stage or lead to side reactions [[1]].

  • Reagent Addition: Add DDQ (1.2 – 1.5 equiv) in a single portion at

    
    .
    
  • Reaction: Warm to Room Temperature (RT). The mixture will turn deep green or red (Charge Transfer Complex). Stir for 1–4 hours.

    • Monitoring: Monitor by TLC.[2] The color often fades to a brownish precipitate (

      
      ) as the reaction completes.
      
  • Quench: Pour the mixture into saturated aqueous

    
     (essential to neutralize acidic byproducts).
    
  • Workup: Extract with DCM (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ). Wash combined organics with brine, dry over 
    
    
    , and concentrate.
    • Purification: The byproduct, p-anisaldehyde, can be removed via chromatography or bisulfite wash.

Protocol B: Acid-Selective Cleavage (TFA Method)

Objective: Remove PMB when the substrate is oxidation-sensitive (e.g., contains electron-rich alkenes or sulfides).

  • Preparation: Dissolve substrate in DCM at

    
    .
    
  • Reagent Addition: Add Trifluoroacetic Acid (TFA) dropwise to achieve a 5–10% v/v solution.

    • Critical Step: Add a cation scavenger such as Anisole or 1,3-Dimethoxybenzene (2–5 equiv).

    • Expert Insight: Without a scavenger, the liberated p-methoxybenzyl cation can re-alkylate other nucleophilic sites on your molecule [[2]].

  • Reaction: Stir at

    
     for 30–60 minutes. Bn ethers will remain intact under these mild conditions.
    
  • Quench: Slowly add saturated

    
     at 
    
    
    (exothermic).

Strategic Decision Making

Choosing between Bn and PMB requires analyzing the entire synthetic route. Use the decision tree below to guide your protecting group strategy.

Decision_TreeStartSelect Protecting Groupfor AlcoholQ1Will you need to remove itBEFORE other Benzyl groups?Start->Q1Q2Is the molecule sensitiveto Oxidation (DDQ)?Q1->Q2Yes (Selective Removal needed)Use_BnUse Benzyl (Bn)(Robust, Low Cost)Q1->Use_BnNo (Global Deprotection ok)Use_PMBUse PMB(Strategic Orthogonality)Q2->Use_PMBNo (DDQ is safe)Alt_RouteConsider NAP (Naphthyl)or Silyl EthersQ2->Alt_RouteYes (DDQ might react)Alt_Route->Use_PMBIf Acid Cleavage(TFA) is viable

Figure 2: Strategic decision tree for selecting between Benzyl and p-Methoxybenzyl groups based on deprotection requirements.

Troubleshooting & Expert Tips

  • The "Over-Oxidation" Risk: While DDQ is selective, prolonged exposure (overnight) or heating can eventually cleave simple Benzyl ethers. Always quench immediately upon consumption of the starting material.

  • Buffering DDQ: For highly acid-sensitive substrates (e.g., those with silyl enol ethers), use a pH 7 phosphate buffer in the oxidative cleavage step. DDQ generates acidic hydroquinone species during the reaction.

  • Solubility Issues: If the substrate is not soluble in DCM/Water mixtures, use THF/Water or Acetone/Water . However, reaction rates may vary.

References

  • Yonemitsu, O. et al. (1982).[4] "Selective deprotection of p-methoxybenzyl ethers by DDQ." Tetrahedron Letters, 23(8), 885-888.

  • Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons.[5]

  • Horita, K. et al. (1986). "DDQ-Oxidation of p-Methoxybenzyl Ethers." Tetrahedron, 42(11), 3021-3028.

Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine

Author: BenchChem Technical Support Team. Date: February 2026

Hazard Analysis Based on Chemical Structure

The selection of appropriate PPE is dictated by the anticipated hazards. By deconstructing the 6-Benzyloxymethyl-4-hydroxy-2-methylpyrimidine molecule, we can infer a potential hazard profile.

  • Pyrimidine Core: The parent compound, pyrimidine, is a flammable liquid.[1][2] Derivatives of pyrimidine can exhibit a range of toxicities, including skin and eye irritation.[3][4] Some are classified as harmful if swallowed. Therefore, we must anticipate the potential for skin/eye irritation and oral toxicity.

  • Benzyloxymethyl Group (Aromatic Ether): Ethers as a class present specific hazards. They can be flammable, and their vapors should not be inhaled; work should ideally be conducted in a chemical fume hood.[5] Furthermore, ethers are prone to forming explosive peroxides over time, although this is less of a concern for the immediate handling of fresh material. The aromatic component necessitates caution regarding skin absorption and potential long-term health effects.

  • Hydroxy Group (-OH): The hydroxyl group can increase the compound's potential to act as an irritant and may affect its solubility and reactivity.

Based on this analysis, we will operate under the assumption that this compound is, at a minimum, a skin and eye irritant, potentially harmful if ingested or inhaled, and should be handled with appropriate measures to prevent fire, especially when used with flammable solvents.

The Hierarchy of Controls: PPE as the Final Safeguard

Before discussing specific PPE, it is crucial to situate it within the established hierarchy of safety controls. PPE is the last line of defense, employed after engineering and administrative controls have been implemented.

  • Engineering Controls: The most critical engineering control for this compound is a properly functioning chemical fume hood . All handling, weighing, and transfer of this compound should occur within a fume hood to minimize inhalation exposure.[5]

  • Administrative Controls: These include standard operating procedures (SOPs), clear labeling, and ensuring personnel are trained on the specific risks of pyrimidine derivatives and ethers.

  • Personal Protective Equipment (PPE): The equipment worn by the user to protect against residual hazards.

Core PPE Requirements: A Multi-Layered Approach

The following PPE recommendations are designed to provide comprehensive protection during the routine handling of small to moderate laboratory quantities of this compound.

Eye protection is non-negotiable. The choice of equipment depends on the scale and nature of the operation.

  • Minimum Requirement: ANSI Z87-rated safety glasses with side shields are required for all work involving this chemical.[6]

  • Enhanced Protection: For tasks involving larger volumes (>100mL) or with a significant risk of splashing (e.g., transfers, reactions under pressure), chemical splash goggles are mandatory.[6]

  • Maximum Protection: When there is a high risk of splashing or the procedure is particularly hazardous, a face shield should be worn in addition to chemical splash goggles.[6][7]

Protecting the skin on the hands is critical, as dermal absorption is a potential route of exposure.

Given the ether linkage, glove selection requires careful consideration. Nitrile gloves are a common choice for general laboratory work and offer good splash protection against many organic solvents.[6][8] However, no glove material offers indefinite protection.

Key Principles for Glove Selection and Use:

  • Treat as Splash Protection: Assume that gloves provide only temporary, splash-level protection. If a glove is contaminated, remove it immediately, wash your hands, and don a new pair.[8]

  • Nitrile Gloves: For incidental contact (e.g., handling small quantities, transfers), a standard disposable nitrile glove (minimum 4 mil thickness) is acceptable.[6]

  • Double Gloving: For higher-risk activities, such as working with larger quantities or during purification, wearing two pairs of nitrile gloves is recommended. This provides an additional barrier and allows for the clean removal of the outer glove if it becomes contaminated.

  • Immersion Risk: If prolonged contact or immersion is possible, a thicker, reusable glove, such as a polyvinyl alcohol (PVA) or a specific laminate film glove, should be used over a nitrile inner glove.[5] Always consult the glove manufacturer's compatibility chart for specific breakthrough times if available.

Task Recommended Hand Protection Rationale
Weighing solids, preparing solutions (<50mL)Single pair of 4 mil (or thicker) nitrile glovesProtects against incidental contact and minor splashes.
Transfers, extractions, reactions (>50mL)Double pair of nitrile glovesProvides an extra layer of protection against splashes and allows for safe removal of a contaminated outer glove.
Equipment cleaning, potential for immersionInner nitrile glove + Outer chemical-resistant glove (e.g., PVA, laminate film)Offers extended protection against chemical breakthrough during prolonged contact.[5]

A barrier to protect skin and personal clothing from splashes is essential.

  • Laboratory Coat: A flame-resistant (FR) lab coat is mandatory. This choice is informed by the flammability of the parent pyrimidine compound and the ether functional group.[6] The lab coat should be buttoned completely, with sleeves rolled down.

  • Chemical Apron: For procedures involving significant splash hazards, a chemically resistant apron should be worn over the lab coat.[9]

  • Footwear: Full-coverage shoes made of a non-porous material are required. Open-toed shoes, sandals, or woven-mesh shoes are strictly prohibited in the laboratory.

Under normal operating conditions within a chemical fume hood, respiratory protection should not be necessary.[6] Respirators should only be used in specific, non-routine situations and require a formal risk assessment, medical clearance, and fit-testing under an established respiratory protection program (in accordance with OSHA standard 29 CFR 1910.134).[6]

Potential scenarios requiring respiratory protection include:

  • Large-scale spill cleanup outside of a fume hood.

  • Aerosol-generating procedures that cannot be contained within an engineering control.

In such cases, a NIOSH/MSHA-approved air-purifying respirator with organic vapor cartridges would be the minimum requirement.[7]

Operational and Disposal Plans

Safe handling extends beyond PPE to include the entire workflow, from preparation to disposal.

  • Preparation: Verify that the chemical fume hood is operational. Ensure an eyewash station and safety shower are accessible and unobstructed.[7]

  • Don PPE: Don PPE in the following order: lab coat, inner gloves, outer gloves, and finally, eye/face protection.

  • Handling: Conduct all manipulations of the chemical deep within the sash of the fume hood. Use non-sparking tools if transferring flammable solutions.[1]

  • Post-Handling: Upon completion, decontaminate any surfaces.

  • Doff PPE: Remove PPE carefully to avoid self-contamination. Remove outer gloves first, followed by the lab coat, eye protection, and finally inner gloves.

  • Hygiene: Wash hands thoroughly with soap and water after removing all PPE.

All waste containing this compound must be treated as hazardous chemical waste.

  • Waste Collection: Collect all contaminated solids, solutions, and disposable PPE in a designated, properly labeled, and sealed hazardous waste container.[7][10]

  • Segregation: Do not mix this waste with incompatible materials such as strong acids or oxidizing agents.[10]

  • Discharge: Do not discharge any amount of this chemical or its waste into the sewer system or general trash.[1]

  • Final Disposal: Arrange for disposal through a licensed chemical destruction facility, typically via controlled incineration with flue gas scrubbing.[1][7]

Visual Guide: PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE for tasks involving this compound.

PPE_Workflow Start Start: Assess Task with This compound FumeHood Is all work performed inside a certified chemical fume hood? Start->FumeHood NoHood STOP WORK Consult EHS. Work must be in a fume hood. FumeHood->NoHood No TaskScale Task Scale & Splash Risk FumeHood->TaskScale Yes SmallScale Small Scale (<50mL) Minimal Splash Risk TaskScale->SmallScale Low LargeScale Large Scale (>50mL) or Significant Splash Risk TaskScale->LargeScale High SpillAerosol Is there a risk of aerosol generation or a spill outside containment? TaskScale->SpillAerosol PPE_Level1 Standard PPE: - Safety Glasses (Side Shields) - FR Lab Coat - Single Nitrile Gloves SmallScale->PPE_Level1 PPE_Level2 Enhanced PPE: - Chemical Splash Goggles - FR Lab Coat - Double Nitrile Gloves - Chemical Apron (as needed) LargeScale->PPE_Level2 NoSpill Proceed with Caution SpillAerosol->NoSpill No YesSpill Emergency Procedure: Requires Respiratory Protection (Consult EHS/SOP) SpillAerosol->YesSpill Yes PPE_Level3 Maximum PPE: - Goggles + Face Shield - FR Lab Coat + Apron - Double Gloves (Nitrile/PVA) PPE_Level2->PPE_Level3 High Immersion Risk

Caption: Decision workflow for selecting appropriate PPE.

References

  • Ethers - Handling and control of exposure . The University of Edinburgh Health and Safety Department. [Link]

  • Personal Protective Equipment . Dartmouth College Environmental Health and Safety. [Link]

  • Personal Protective Equipment (PPE) . U.S. Department of Health & Human Services. [Link]

  • Safety data sheet - Dash 34.9 EC . BASF. [Link]

  • Can someone recommend a glove for handling ethers? . Reddit r/chemistry. [Link]

  • SAFETY DATA SHEET - Pyrimidine . Thermo Fisher Scientific. [Link]

  • Safety Data Sheet - 4-Hydroxy-2-mercapto-6-methylpyrimidine . Chemos GmbH & Co. KG. [Link]

Sources

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